Cy5 acid(mono so3)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O5S/c1-34(2)27-17-10-12-19-29(27)36(24-14-6-9-23-33(38)39)31(34)21-7-5-8-22-32-35(3,4)28-18-11-13-20-30(28)37(32)25-15-16-26-43(40,41)42/h5,7-8,10-13,17-22H,6,9,14-16,23-26H2,1-4H3,(H-,38,39,40,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAZDWJBELMOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099853 | |
| Record name | 3H-Indolium, 2-[(1E,3E,5E)-5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644979-16-8 | |
| Record name | 3H-Indolium, 2-[(1E,3E,5E)-5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644979-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indolium, 2-[(1E,3E,5E)-5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[5-[1-Carboxypentyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-penta-1,3-dienyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium hydroxide, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Spectral Landscape of Cy5 Acid (mono SO3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core spectral properties of Cy5 acid (mono SO3), a widely utilized far-red fluorescent dye. Understanding these characteristics is paramount for its effective application in a multitude of research, diagnostic, and drug development settings. This document provides a comprehensive overview of its spectral behavior, methodologies for its characterization, and visual representations of its utility in common experimental workflows.
Core Spectral Properties of Cy5 Acid (mono SO3)
Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its high fluorescence intensity and photostability.[1] The monosulfonated acid form enhances its water solubility, a crucial attribute for biological applications.[2] Its fluorescence in the far-red region of the spectrum is particularly advantageous due to the minimal autofluorescence of biological specimens in this range, leading to an excellent signal-to-noise ratio.[1][3]
The key spectral properties of Cy5 acid (mono SO3) are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules. The data presented represents values for the free dye in aqueous solutions, as reported across various sources.
| Spectral Property | Value | Source(s) |
| Excitation Maximum (λex) | ~646 - 651 nm | [2][4][5][6][7] |
| Emission Maximum (λem) | ~662 - 670 nm | [2][4][5][6][7] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5][6][8][9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [5][6][7][8][11] |
Note on Variability: Discrepancies in reported quantum yields and spectral maxima can arise from differences in experimental conditions, including the solvent, temperature, and instrument calibration.[4] For precise applications, it is recommended to characterize the dye under the specific experimental conditions being used.
Experimental Protocols for Spectral Characterization
Accurate determination of the spectral properties of Cy5 acid is crucial for quantitative fluorescence-based assays. The following are detailed methodologies for key experiments.
Measurement of Absorption Spectrum and Molar Extinction Coefficient
The absorption spectrum is measured using a UV-Visible spectrophotometer. This allows for the determination of the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε).
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Cy5 acid (mono SO3) in a suitable solvent such as dimethyl sulfoxide (DMSO) or water.
-
Serial Dilutions: Perform a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS) to obtain a range of concentrations.
-
Spectrophotometer Setup: Calibrate the spectrophotometer with the experimental buffer as a blank.
-
Absorbance Measurement: Measure the absorbance of each dilution at the determined λmax (~646 nm). The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Calculation of Molar Extinction Coefficient: According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the molar concentration. The molar extinction coefficient (ε) is the slope of the resulting linear regression.
Measurement of Fluorescence Emission Spectrum and Quantum Yield
The fluorescence emission spectrum is measured using a spectrofluorometer to determine the wavelength of maximum emission (λem). The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is typically determined relative to a standard of known quantum yield.
Methodology:
-
Sample Preparation: Prepare a dilute solution of Cy5 acid in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Reference Standard: Prepare a solution of a reference standard with a known quantum yield in the same solvent. For the far-red region, a standard like Rhodamine 101 in ethanol (Φ ≈ 1.0) or Cresyl Violet in methanol (Φ ≈ 0.54) can be used.
-
Spectrofluorometer Setup: Set the excitation wavelength to the absorption maximum of Cy5 acid (~646 nm). Record the emission spectrum over a range that encompasses the expected emission peak (~650-750 nm).
-
Data Acquisition: Measure the integrated fluorescence intensity of both the Cy5 acid sample and the reference standard. Also, measure the absorbance of both solutions at the excitation wavelength.
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
I_s and I_r are the integrated fluorescence intensities of the sample and reference, respectively.
-
A_s and A_r are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and signaling pathways where Cy5 acid is a key component.
Caption: Immunofluorescence Staining Workflow Using a Cy5-Conjugated Secondary Antibody.
Caption: Logical Relationship in a FRET Experiment with a Cy3-Cy5 Pair.
Applications in Research and Development
The favorable spectral properties of Cy5 acid make it a versatile tool in various scientific disciplines.
-
Fluorescence Microscopy: Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, enabling high-contrast imaging of specific cellular targets.[1][12] Cy5 is compatible with common laser lines, such as 633 nm and 647 nm, found in confocal microscopes and flow cytometers.[1][2]
-
Flow Cytometry: In flow cytometry, Cy5 is used for multi-parameter analysis, allowing for the simultaneous detection of multiple cellular markers when combined with other fluorophores.[1][12]
-
Nucleic Acid Analysis: Cy5 is a prevalent label for nucleic acids in applications like microarray analysis and fluorescence in situ hybridization (FISH), facilitating gene expression studies.[1][4]
-
Förster Resonance Energy Transfer (FRET): Cy5 is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions, with a common donor being Cy3.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Cy5 Dye | Thermo Fisher Scientific - SE [thermofisher.com]
- 4. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]
- 5. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. apexbt.com [apexbt.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Spectral Properties For Cyanine Dyes: Cy3 and Cy5 | AAT Bioquest [aatbio.com]
- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
A Technical Guide to the Excitation and Emission Spectra of Cy5 Acid (mono SO3)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of Cy5 acid (mono SO3), also known as Sulfo-Cy5 carboxylic acid. This far-red fluorescent dye is a cornerstone in various biological and drug development applications, valued for its brightness and low autofluorescence in biological samples. This document details its quantitative spectral characteristics, experimental protocols for its characterization, and visual representations of its application in a common signaling pathway.
Core Spectral Properties of Cy5 Acid (mono SO3)
The spectral characteristics of Cy5 acid (mono SO3) make it an ideal candidate for a multitude of fluorescence-based assays. Its excitation and emission profiles are situated in the far-red region of the spectrum, which minimizes interference from the natural autofluorescence of biological tissues and cells.[1] The key quantitative data for Sulfo-Cy5 carboxylic acid are summarized in the table below. It is important to note that the succinimidyl ester (SE or NHS ester) form of Sulfo-Cy5, which is used for labeling primary amines, exhibits nearly identical spectral properties.[2][3]
| Parameter | Value | Source(s) |
| Maximum Excitation Wavelength (λex) | 646 nm | [2][4][5][6] |
| Maximum Emission Wavelength (λem) | 662 nm | [2][4][5][6] |
| Molar Extinction Coefficient (ε) | 271,000 M⁻¹cm⁻¹ | [2][3][4][6] |
| Fluorescence Quantum Yield (Φf) | 0.2 - 0.28 | [4][6] |
| Recommended Laser Line | 633 nm or 647 nm | [1] |
Experimental Protocols
Accurate characterization of the spectral properties of fluorescent dyes is critical for reliable experimental design and data interpretation. Below are detailed methodologies for determining the key spectral parameters of Cy5 acid (mono SO3).
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for acquiring the fluorescence excitation and emission spectra of Cy5 acid (mono SO3) using a spectrofluorometer.
Materials:
-
Sulfo-Cy5 carboxylic acid[4]
-
Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO))[5][7]
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Solvent Blank: Fill a quartz cuvette with the chosen spectroscopic grade solvent. Place it in the spectrofluorometer and record a blank spectrum for both excitation and emission scans to account for any background signal.
-
Sample Preparation: Prepare a dilute solution of Sulfo-Cy5 carboxylic acid in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.[8]
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the known absorption maximum of Cy5 (approximately 646 nm).
-
Scan a range of emission wavelengths, typically from 655 nm to 800 nm.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to the determined emission maximum (approximately 662 nm).
-
Scan a range of excitation wavelengths, typically from 550 nm to 655 nm.
-
The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).
-
-
Data Correction: Correct the recorded spectra for instrument-specific variations in lamp intensity and detector response.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength.
Materials:
-
Sulfo-Cy5 carboxylic acid
-
Spectroscopic grade solvent
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance and volumetric flasks
Procedure:
-
Prepare a stock solution of Sulfo-Cy5 carboxylic acid of a precisely known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the absorption maximum (646 nm) using a spectrophotometer.
-
Plot the absorbance values against the corresponding concentrations.
-
According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting line (where A is absorbance, c is concentration, and l is the path length of the cuvette).
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often determined relative to a well-characterized standard.[9]
Materials:
-
Sulfo-Cy5 carboxylic acid solution (sample)
-
A suitable quantum yield standard with a known quantum yield in the far-red region (e.g., Cresyl Violet or another cyanine dye)[10]
-
Spectrofluorometer
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare solutions of both the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low and identical (typically < 0.1) to minimize inner filter effects.[8]
-
Measure the absorbance of the sample and the standard at the excitation wavelength.
-
Acquire the corrected fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizations
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a common application of Cy5 in a signaling pathway.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. diSulfo-Cy5 carboxylic acid, 1121756-16-8 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. iss.com [iss.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
The Molar Extinction Coefficient of Cy5 Acid (mono SO3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molar extinction coefficient of Cy5 acid (mono SO3), a widely used fluorescent dye in biological research and diagnostics. This document outlines the key photophysical properties, a detailed experimental protocol for determining the molar extinction coefficient, and a typical workflow for its application in protein labeling.
Core Photophysical Properties of Cy5 Acid (mono SO3)
The cyanine 5 (Cy5) fluorophore is a bright, far-red emitting dye known for its high molar extinction coefficient, making it a valuable tool for a variety of fluorescence-based assays. The mono-sulfonated acid form offers improved water solubility compared to its non-sulfonated counterpart, facilitating its use in aqueous buffers common in biological experiments. Below is a summary of its key quantitative properties.
| Property | Value | Units |
| Molar Extinction Coefficient (ε) | 250,000 | cm⁻¹M⁻¹ |
| Maximum Excitation Wavelength (λ_abs) | ~646 | nm |
| Maximum Emission Wavelength (λ_em) | ~662 | nm |
| Quantum Yield (Φ) | 0.2 | - |
| Solubility | DMSO, DMF, Water | - |
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. Its determination is crucial for accurate quantification of dye concentration and for calculating the degree of labeling in bioconjugation. The following protocol outlines the steps to experimentally determine the molar extinction coefficient of Cy5 acid (mono SO3) using the Beer-Lambert law.
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The equation is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the concentration of the substance (in M)
-
l is the path length of the cuvette (typically 1 cm)
Materials:
-
Cy5 acid (mono SO3) powder
-
High-purity dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer capable of scanning in the visible range
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz or high-quality polystyrene cuvettes with a 1 cm path length
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount (e.g., 1 mg) of Cy5 acid (mono SO3) powder using an analytical balance.
-
Dissolve the powder in a precise volume of DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution by gentle vortexing.
-
-
Preparation of a Dilution Series:
-
Perform a serial dilution of the stock solution in PBS to prepare a series of solutions with known concentrations. It is recommended to prepare at least five different concentrations that will yield absorbance values between 0.1 and 1.0 at the maximum absorption wavelength of Cy5.
-
-
Spectrophotometer Measurement:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range that includes the expected maximum absorbance of Cy5 (e.g., 500-750 nm).
-
Use PBS as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum for each of the prepared dilutions.
-
Identify the maximum absorption wavelength (λ_max) from the spectra.
-
-
Data Analysis:
-
Record the absorbance of each dilution at the determined λ_max.
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law in the tested concentration range.
-
The slope of the line is equal to the product of the molar extinction coefficient and the path length (εl).
-
-
Calculation of the Molar Extinction Coefficient:
-
Since the path length (l) is typically 1 cm, the slope of the linear regression is equal to the molar extinction coefficient (ε).
-
The units of the molar extinction coefficient will be M⁻¹cm⁻¹ if the concentration is in molarity.
-
Experimental Workflow: Antibody Labeling with Cy5
Cy5 acid can be activated (e.g., as an NHS ester) to label proteins, such as antibodies, for use in various immunoassays. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for labeling an antibody with Cy5-NHS ester.
This workflow outlines the key steps from preparing the antibody to obtaining a purified and characterized Cy5-labeled antibody conjugate, ready for downstream applications such as immunofluorescence, flow cytometry, or western blotting. The characterization step is critical and involves using the molar extinction coefficient of both the antibody and Cy5 to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.
In-Depth Technical Guide to Cy5 Acid (mono SO3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of monosulfonated Cy5 carboxylic acid, a widely utilized fluorescent dye in biological research and diagnostics.
Core Chemical Structure and Properties
Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its far-red emission spectrum. The "mono SO3" designation indicates the presence of a single sulfonic acid group, which significantly enhances its water solubility. This is a critical feature for biological applications, as it mitigates the need for organic co-solvents that could potentially perturb the structure and function of biomolecules.[1] The "acid" terminology refers to the carboxylic acid group, which serves as a reactive handle for conjugation to other molecules, typically after activation as an N-hydroxysuccinimide (NHS) ester.
The core structure consists of two indole rings linked by a polymethine chain. This extended conjugated system is responsible for its characteristic spectral properties.
Quantitative Data Summary
The photophysical properties of Cy5 and its sulfonated derivatives make them suitable for a wide range of fluorescence-based assays.[2]
| Property | Value | Notes |
| Max. Excitation Wavelength | ~649 nm | In the red region of the visible spectrum.[2] |
| Max. Emission Wavelength | ~670 nm | Emits in the far-red region, which helps to reduce background fluorescence.[2] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | High value indicates efficient light absorption. |
| Fluorescence Quantum Yield | 0.2 - 0.27 | Represents the efficiency of converting absorbed light into emitted fluorescence. |
| Molecular Weight | ~701.88 g/mol (for the NHS ester) | Varies slightly depending on the exact salt form.[3] |
| Recommended pH Range | 3 - 10 | Stable over a broad pH range, making it versatile for various buffer systems. |
Experimental Protocols: Biomolecule Labeling
The carboxylic acid group of Cy5 acid is most commonly activated to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (e.g., lysine residues in proteins). The following is a generalized protocol for protein labeling.
Protocol: Protein Labeling with Sulfo-Cy5 NHS Ester
This protocol is adapted for labeling proteins, such as antibodies, with Sulfo-Cy5 NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS at pH 7.2-7.4)
-
Sulfo-Cy5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., gel filtration, desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL.
-
The buffer must be free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction. Dialyze the protein against a suitable buffer like PBS if necessary.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small volume of high-quality, anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]
-
-
Reaction Setup:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume (e.g., 1/10th of the protein solution volume) of 1 M sodium bicarbonate buffer. This alkaline pH is optimal for the reaction between the NHS ester and primary amines.[5][6]
-
Calculate the required volume of the dye solution. A molar excess of the dye is needed, typically ranging from a 5:1 to 20:1 ratio of dye to protein.[4] For monolabeling of an antibody, an 8-10 fold molar excess is a good starting point.[4][5]
-
-
Labeling Reaction:
-
Add the calculated amount of the dissolved dye to the protein solution while gently vortexing.
-
Incubate the reaction for at least 1 hour at room temperature, or overnight at 4°C, with continuous gentle mixing and protected from light.[6]
-
-
Purification:
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Visualization of Experimental Workflow
Cy5 is frequently used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions.[7] A common FRET pair is Cy3 (donor) and Cy5 (acceptor). The following diagram illustrates the workflow for a typical FRET experiment to detect protein-protein interaction.
Caption: Workflow for a FRET experiment using a Cy3-Cy5 pair to detect protein-protein interaction.
FRET Workflow Explained
-
Preparation: Two proteins of interest, Protein A and Protein B, are independently labeled with a donor fluorophore (Cy3) and an acceptor fluorophore (Cy5), respectively.
-
Experiment: The labeled proteins are introduced into the experimental system (e.g., a cell lysate or live cells). The sample is then illuminated with light at a wavelength that specifically excites the donor (Cy3).
-
Detection and Analysis: If the two proteins do not interact, they will be too far apart for energy transfer. Upon excitation, the Cy3 donor will emit fluorescence at its characteristic wavelength (~570 nm). If the proteins interact, bringing Cy3 and Cy5 into close proximity (typically <10 nm), the excited-state energy from Cy3 is non-radiatively transferred to Cy5.[8][9] This energy transfer quenches the donor's fluorescence and causes the acceptor (Cy5) to fluoresce, emitting light at its characteristic longer wavelength (~670 nm). The detection of Cy5 emission upon Cy3 excitation is the signature of FRET, indicating a molecular interaction.
References
- 1. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 2. Fluorescent Properties of CY5 and Sulfonated CY5 and Fluorescence Instruments for - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. scribd.com [scribd.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
An In-depth Technical Guide to the Solubility and Stability of Cy5 Acid (mono SO3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Cy5 acid (mono SO3), a widely used fluorescent dye in biological research and drug development. Understanding these core physicochemical properties is crucial for designing robust experiments, ensuring data reproducibility, and developing effective diagnostic and therapeutic agents.
Core Concepts: Solubility and Stability
The utility of Cy5 acid (mono SO3), a sulfonated cyanine dye, is intrinsically linked to its behavior in aqueous and organic environments, and its resilience to various environmental factors. The presence of a single sulfonate group (SO3) significantly enhances its hydrophilicity compared to its non-sulfonated counterpart.
Solubility dictates the ease with which the dye can be dissolved in a given solvent to achieve a desired concentration, a critical factor for labeling reactions and assay development.
Stability refers to the dye's ability to resist degradation under different conditions, such as exposure to light (photostability), changes in temperature (thermostability), and varying pH levels. Degradation can lead to a loss of fluorescence, affecting the accuracy and sensitivity of experimental results.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the solubility and stability of Cy5 acid (mono SO3) and its derivatives.
| Solvent | Solubility of Sulfo-Cy5 Carboxylic Acid | Reference |
| Water | Well soluble | [1] |
| Dimethylformamide (DMF) | Well soluble (0.35 M or 240 g/L) | [1] |
| Dimethyl sulfoxide (DMSO) | Well soluble (0.35 M or 240 g/L) | [1] |
| Non-polar organic solvents | Practically insoluble | [1] |
Table 1: Solubility of Sulfo-Cy5 Carboxylic Acid in Various Solvents.
| Parameter | Condition | Observation | Reference |
| Storage Temperature | -20°C in the dark | Stable for up to 24 months | [1] |
| Transportation | Room temperature | Stable for up to 3 weeks | [1] |
| pH Range | 3.5 - 9.0 | Fluorescence intensity is independent of pH | [2] |
| pH Tolerance | 3 - 10 | Generally tolerated for various applications | |
| Photostability | Exposure to light | Susceptible to photobleaching |
Table 2: Stability Profile of Cy5 Acid (mono SO3) and its Derivatives.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of solubility and stability. Below are protocols for key experiments.
Protocol 1: Determination of Solubility by UV-Vis Spectrophotometry
This method relies on creating a calibration curve to determine the concentration of a saturated solution.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Cy5 acid (mono SO3) of a known high concentration in a suitable solvent (e.g., DMSO).
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
-
UV-Vis Spectrophotometer Measurement:
-
Set the spectrophotometer to the maximum absorbance wavelength (λmax) of Cy5 (approximately 646 nm).
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of Cy5 acid (mono SO3) to the solvent of interest (e.g., water, buffer).
-
Stir the solution at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Analysis of the Saturated Solution:
-
Centrifuge or filter the saturated solution to remove undissolved solid.
-
Carefully take an aliquot of the supernatant and dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
-
Calculation of Solubility:
Protocol 2: Assessment of Photostability
This protocol measures the decrease in fluorescence intensity upon exposure to light.
Methodology:
-
Sample Preparation:
-
Prepare a solution of Cy5 acid (mono SO3) in the desired buffer or solvent at a known concentration.
-
-
Fluorometer Setup:
-
Set the excitation and emission wavelengths for Cy5 (e.g., excitation ~646 nm, emission ~662 nm).
-
-
Initial Measurement:
-
Measure the initial fluorescence intensity of the solution before prolonged light exposure.
-
-
Light Exposure:
-
Continuously expose the sample to a light source of a specific wavelength and intensity (e.g., the excitation wavelength from the fluorometer or a dedicated light source).
-
-
Time-course Measurement:
-
Record the fluorescence intensity at regular time intervals over a defined period.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of exposure time.
-
The rate of decrease in fluorescence indicates the photostability of the dye under the tested conditions.[6]
-
Protocol 3: Evaluation of Thermal Stability
Thermogravimetric Analysis (TGA) is a common method to determine thermal degradation.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the solid Cy5 acid (mono SO3) into a TGA crucible.
-
-
TGA Instrument Setup:
-
Set the desired temperature program, typically a linear heating rate (e.g., 10°C/min) over a specific temperature range in a controlled atmosphere (e.g., nitrogen or air).
-
-
Measurement:
-
The TGA instrument continuously measures the mass of the sample as the temperature increases.
-
-
Data Analysis:
Protocol 4: Assessment of pH Stability
This protocol evaluates the effect of pH on the fluorescence intensity of the dye.
Methodology:
-
Buffer Preparation:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).
-
-
Sample Preparation:
-
Prepare a stock solution of Cy5 acid (mono SO3) in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to each buffer to achieve the same final dye concentration in all samples.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
A stable fluorescence intensity across the pH range indicates good pH stability.[2]
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway involving Cy5-conjugated molecules.
Immunofluorescence Workflow with Cy5 Conjugate
Flow Cytometry Workflow using a Cy5 Conjugate
Receptor Internalization Signaling Pathway
Degradation of Cy5
Cyanine dyes, including Cy5, are susceptible to degradation, primarily through photodegradation and chemical degradation.
-
Photodegradation: This is the most common degradation pathway and occurs when the dye is exposed to light, especially the excitation wavelength. The process often involves the formation of reactive oxygen species that can irreversibly damage the chromophore, leading to a loss of fluorescence.
-
Chemical Degradation: Cy5 can be sensitive to strong nucleophiles and extreme pH conditions. For instance, hydroxide ions can attack the polymethine chain, disrupting the conjugated system and causing a loss of color and fluorescence.[9]
The degradation products of Cy5 are typically smaller, non-fluorescent molecules resulting from the cleavage of the polymethine bridge or modifications to the indole rings. Analysis of these products can be performed using techniques like mass spectrometry to understand the degradation mechanism under specific experimental conditions.[10][11][12]
Applications in Research and Drug Development
The favorable solubility and stability of Cy5 acid (mono SO3) in aqueous buffers make it a versatile tool in various applications:
-
Immunofluorescence Microscopy: Cy5-conjugated secondary antibodies are widely used to visualize the localization of specific proteins within fixed and permeabilized cells.[13][14][15]
-
Flow Cytometry: The bright fluorescence of Cy5 allows for the sensitive detection and quantification of cell surface and intracellular markers in a high-throughput manner.[1][16]
-
Live-Cell Imaging: The use of Cy5-labeled probes enables the tracking of dynamic cellular processes, such as receptor trafficking and signaling events, in real-time.[17][18]
-
In Vivo Imaging: The far-red emission of Cy5 allows for deep tissue penetration, making it suitable for non-invasive imaging in small animal models.
-
Drug Delivery: Cy5 can be conjugated to drug delivery vehicles, such as nanoparticles or antibodies, to monitor their biodistribution and cellular uptake.[18]
By carefully considering the solubility and stability characteristics of Cy5 acid (mono SO3) and employing appropriate experimental protocols, researchers can harness the full potential of this powerful fluorescent probe for advancing scientific discovery and therapeutic development.
References
- 1. novopro.cn [novopro.cn]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 5. science.valenciacollege.edu [science.valenciacollege.edu]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)-based MS/MS fragmentation [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 14. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]
- 15. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 16. research.pasteur.fr [research.pasteur.fr]
- 17. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Applications of Cy5 acid (mono SO3) in fluorescence microscopy.
An In-depth Technical Guide to the Applications of Cy5 Acid (mono SO3) in Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction to Cy5 Acid (mono SO3)
Cyanine5 (Cy5) is a far-red fluorescent dye belonging to the cyanine family, a class of synthetic polymethine dyes. It has become an indispensable tool in biological research due to its excellent spectral properties, including a high extinction coefficient and good photostability. The specific variant, Cy5 acid (mono SO3), also known as sulfo-Cyanine5 carboxylic acid, is characterized by two key features: a carboxylic acid group and a single sulfonate group (SO3).
The carboxylic acid provides a reactive handle for conjugation to biomolecules, typically after activation. The sulfonate group imparts significant water solubility, which is a major advantage for biological applications as it prevents aggregation and eliminates the need for organic co-solvents in aqueous buffers.[1][2] This hydrophilicity, however, also renders the dye cell-impermeable, making it an ideal choice for labeling cell-surface proteins or molecules intended for extracellular tracking.[3] Its emission in the far-red spectrum (around 670 nm) is particularly beneficial for cellular imaging, as it minimizes interference from cellular autofluorescence, which is typically found in the shorter wavelength regions.[4]
Core Properties of Cy5 Acid (mono SO3)
The performance of a fluorophore is defined by its photophysical properties. Cy5 acid is a bright and robust dye well-suited for demanding imaging applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 649 nm | [3] |
| Emission Maximum (λem) | ~662 - 670 nm | [3][5] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield | Good | [6] |
| Recommended Laser Lines | 633 nm, 647 nm | [7] |
| Solubility | High in water and polar solvents (DMSO, DMF) | [2] |
| Cell Permeability | Impermeable | [3] |
Key Applications in Fluorescence Microscopy
The favorable properties of Cy5 acid make it a versatile tool for a wide range of fluorescence microscopy techniques.
Immunofluorescence (IF) and Biomolecule Labeling
Cy5 is widely used for labeling proteins, antibodies, and nucleic acids.[1] In immunofluorescence, an antibody conjugated to Cy5 can be used to specifically detect and visualize the localization of a target protein within a cell or tissue sample. Because Cy5 acid is cell-impermeable, it is particularly useful for staining cell surface antigens in live cells or for intracellular targets after the cells have been fixed and permeabilized.[3] The high signal-to-noise ratio afforded by its far-red emission allows for clear, high-resolution imaging.[4]
References
A Technical Guide to Labeling Proteins and Nucleic Acids with Cy5 Acid (mono SO3)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and protocols for labeling proteins and nucleic acids using Cy5 acid (mono SO3). Cyanine 5 (Cy5) is a versatile and widely used fluorescent dye that emits in the far-red region of the spectrum, making it an ideal choice for a variety of applications in biological research and drug development due to reduced autofluorescence from cellular components. This guide offers detailed methodologies, data presentation in structured tables, and visualizations of key experimental workflows to facilitate the successful application of Cy5 labeling in your research.
Core Principles of Cy5 Labeling
Cy5 is a member of the cyanine dye family, characterized by two nitrogen atoms connected by a polymethine chain. The specific dye mentioned, Cy5 acid (mono SO3), is a derivative that contains a single sulfonic acid group and a carboxylic acid. The sulfonic acid group enhances the water solubility of the dye, which is advantageous for labeling reactions in aqueous buffers. The carboxylic acid itself is not reactive towards biomolecules but can be chemically activated to create a reactive species that readily couples with primary amines on proteins and modified nucleic acids.
The most common method for labeling with Cy5 acid involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.
-
Conjugation to the Biomolecule: The Cy5-NHS ester then reacts with primary amine groups (-NH2) present on the biomolecule to form a stable amide bond. In proteins, these primary amines are found at the N-terminus and on the side chains of lysine residues. For nucleic acids, an amine group is typically introduced synthetically to allow for labeling.
Spectroscopic and Physicochemical Properties of Cy5
The far-red emission of Cy5 minimizes background fluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging and detection assays.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~650 nm | [1][2] |
| Emission Maximum (λem) | ~670 nm | [1][2] |
| Molar Extinction Coefficient (at λex) | ~250,000 M⁻¹cm⁻¹ | [1] |
| Förster Radius (R₀) for Cy3-Cy5 FRET pair | ~5.0 - 6.0 nm | N/A |
| Photostability | Moderate; can be enhanced with antioxidants | [3][4][5] |
Experimental Protocols
Protein Labeling with Cy5 Acid (mono SO3)
This protocol describes the activation of Cy5 carboxylic acid with EDC/NHS and subsequent labeling of a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or MES)
-
Cy5 acid (mono SO3)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 spin column)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Activation of Cy5 Acid:
-
Dissolve Cy5 acid in a small amount of anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of 10 mg/mL each.
-
Add the dissolved Cy5 acid to the EDC/Sulfo-NHS solution. A typical molar ratio is 1:1:1 (Cy5 acid:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature to form the Cy5-NHS ester.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted Cy5-NHS ester.
-
-
Purification of the Labeled Protein:
Nucleic Acid Labeling with Cy5 Acid (mono SO3)
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
5'- or 3'-amine-modified oligonucleotide
-
Activated Cy5-NHS ester (prepared as described above)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5[7]
-
Anhydrous DMF or DMSO
-
Ethanol (70% and 100%)
-
3 M Sodium Acetate
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
Add a 5 to 10-fold molar excess of the freshly prepared activated Cy5-NHS ester (dissolved in DMF or DMSO) to the oligonucleotide solution.[8]
-
Incubate for 2-4 hours at room temperature in the dark.
-
-
Purification of the Labeled Nucleic Acid:
-
Precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the nucleic acid.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the labeled oligonucleotide in nuclease-free water or a suitable buffer.
-
Quantitative Analysis: Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per biomolecule, is a critical parameter for ensuring the quality and consistency of your labeled product. It can be determined spectrophotometrically.
Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀).
-
Calculate the protein concentration, correcting for the absorbance of Cy5 at 280 nm:
-
Calculate the DOL:
-
DOL = A₆₅₀ / (ε_Cy5 × Protein Concentration (M))
-
Where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).[1]
-
| Parameter | Formula |
| Corrected Protein Absorbance | A₂₈₀ - (A₆₅₀ × 0.05) |
| Protein Concentration (M) | [A₂₈₀ - (A₆₅₀ × 0.05)] / ε_protein |
| Degree of Labeling (DOL) | A₆₅₀ / (250,000 × Protein Concentration (M)) |
Visualizations of Experimental Workflows
Workflow for EDC/NHS Activation and Protein Labeling
Caption: Workflow for Cy5 acid activation and protein conjugation.
Experimental Workflow for Fluorescence In Situ Hybridization (FISH)
Caption: General workflow for a FISH experiment using a Cy5-labeled probe.
Workflow for a Two-Color DNA Microarray Experiment
References
- 1. assaygenie.com [assaygenie.com]
- 2. content.abcam.com [content.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. glenresearch.com [glenresearch.com]
An In-depth Guide to Cy5 Acid and Cy5 NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Cyanine 5 (Cy5) is a bright, far-red fluorescent dye widely used for labeling biomolecules in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. Its popularity stems from a high extinction coefficient and an emission maximum in the red region of the spectrum (~670 nm), where background autofluorescence from biological samples is minimal.[1] When selecting a Cy5 dye for covalent labeling, researchers typically choose between two common reactive forms: the free carboxylic acid and the N-hydroxysuccinimide (NHS) ester. Understanding the fundamental chemical differences between these two forms is critical for designing successful conjugation strategies.
Core Chemical Difference: The Reactive Group
The primary distinction between Cy5 acid and Cy5 NHS ester lies in the chemical group available for conjugation.
-
Cy5 Carboxylic Acid: This form possesses a terminal carboxyl group (-COOH). Carboxylic acids are not inherently reactive towards common functional groups on biomolecules, such as primary amines (-NH2), under physiological conditions.[2] They are considered unactivated and can be used as controls or for labeling via a two-step activation process.[3][4]
-
Cy5 NHS Ester: This form has been chemically modified to convert the carboxylic acid into a highly reactive N-hydroxysuccinimide ester. The NHS ester group is an excellent leaving group, making the dye "pre-activated" for efficient and specific reaction with primary amines to form a stable amide bond.[5][6]
Conjugation Chemistry and Reaction Mechanisms
The choice between Cy5 acid and Cy5 NHS ester dictates the entire labeling workflow.
The Cy5 NHS ester provides a straightforward, one-step method for labeling proteins, amine-modified oligonucleotides, and other molecules containing primary amines.[7] The reaction proceeds via nucleophilic attack from the primary amine on the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group and forming a stable amide linkage. This reaction is most efficient at a slightly alkaline pH of 8.3-8.5, which ensures the primary amine is deprotonated and thus more nucleophilic.[8][9]
To make Cy5 carboxylic acid reactive with primary amines, it must first be activated. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS).[10][11]
-
Activation: EDC reacts with the carboxyl group of the Cy5 acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is unstable in aqueous solution.
-
Stabilization & Coupling: The addition of NHS traps the unstable intermediate, converting it into the more stable Cy5-NHS ester.[10] This newly formed, in-situ-generated Cy5-NHS ester can then efficiently react with a primary amine on the target biomolecule to form the desired amide bond.[12] This two-step process is most efficient at a slightly acidic pH (4.5-6.0) for the activation step, followed by an increase in pH to >7.0 for the amine coupling step.[10]
Quantitative Data Summary
The optical properties of the Cy5 fluorophore are generally independent of the attached reactive group. However, the reaction conditions and efficiency differ significantly.
| Parameter | Cy5 Carboxylic Acid | Cy5 NHS Ester | Source(s) |
| Reactive Group | Carboxylic Acid (-COOH) | N-hydroxysuccinimide Ester | [13] |
| Target Group | Primary Amines (-NH₂) (after activation) | Primary Amines (-NH₂) | [14] |
| Reaction pH | Activation: 4.5-6.0; Coupling: >7.0 | 8.3 - 8.5 | [8][10] |
| Activators Needed? | Yes (e.g., EDC, NHS) | No | [11][15] |
| Reaction Steps | Two (Activation, then Coupling) | One (Direct Labeling) | [9][10] |
| Excitation Max (λex) | ~646 nm | ~646-649 nm | [16] |
| Emission Max (λem) | ~662 nm | ~662-666 nm | [16] |
| Extinction Coeff. | ~250,000 cm⁻¹M⁻¹ | ~250,000 - 271,000 cm⁻¹M⁻¹ | [16][17] |
| Quantum Yield (Φ) | ~0.2 | ~0.2 - 0.28 | [16][17] |
| Storage Stability | High (stable solid) | Moderate (moisture-sensitive) | [4][18] |
Experimental Protocols
This protocol is a general guideline for labeling 1 mg of an IgG antibody (MW ~150 kDa).
Materials:
-
1 mg IgG antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
Cy5 NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Purification column (e.g., Sephadex G-25) equilibrated with PBS.
Methodology:
-
Prepare Antibody: Dissolve or dialyze 1 mg of IgG into 1 mL of Reaction Buffer. The protein concentration should ideally be 2-10 mg/mL.[7]
-
Prepare Dye Stock: Immediately before use, dissolve ~0.1 mg of Cy5 NHS ester in 10 µL of DMF or DMSO.[7]
-
Calculate Molar Ratio: For antibodies, a starting molar excess of dye to protein of 8:1 to 15:1 is recommended.[8][19]
-
Moles of IgG = (1 mg / 150,000,000 mg/mol) = 6.67 nmol.
-
Moles of Dye (for 10:1 ratio) = 66.7 nmol.
-
Mass of Dye (MW ~616 g/mol ) = 66.7 nmol * 616 ng/nmol ≈ 41 µg.
-
Volume of Dye Stock to add = (41 µg / 0.1 mg) * 10 µL ≈ 4.1 µL.
-
-
Conjugation: While gently vortexing the antibody solution, slowly add the calculated volume of Cy5 NHS ester stock solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[7]
-
Purification: Separate the labeled antibody from unreacted dye and byproducts by passing the reaction mixture through the equilibrated gel filtration column.[8] The first colored fraction is the labeled antibody.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).[19]
This protocol provides a two-step approach for labeling a protein with carboxyl groups (e.g., on Asp/Glu residues) with a dye containing a primary amine. For labeling a protein's primary amines with Cy5 acid, the roles are reversed, but the chemistry is identical. Here, we describe activating the Cy5 acid itself.
Materials:
-
Cy5 carboxylic acid.
-
Protein with primary amines in an amine- and carboxyl-free buffer.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: PBS, pH 7.4 or 0.1 M Sodium Phosphate, pH 7.2.
-
EDC (MW 191.7 g/mol ) and NHS (MW 115.1 g/mol ).
-
Anhydrous DMSO.
-
Purification column (e.g., Sephadex G-25).
Methodology:
-
Prepare Reagents:
-
Dissolve protein in Coupling Buffer.
-
Dissolve Cy5 acid in DMSO to make a 10 mM stock.
-
Prepare 100 mM solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of Cy5 Acid:
-
In a microfuge tube, combine 10 µL of 10 mM Cy5 acid (100 nmol) with 80 µL of Activation Buffer.
-
Add 5 µL of 100 mM NHS (500 nmol) and 5 µL of 100 mM EDC (500 nmol).
-
Incubate for 15-30 minutes at room temperature to form the Cy5-NHS ester in situ.
-
-
Conjugation to Protein:
-
Add the 100 µL activation mixture to 900 µL of your protein solution (e.g., 1 mg/mL in Coupling Buffer). The change in buffer will raise the pH, favoring the amine reaction.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Purification & Characterization: Purify and characterize the conjugate as described in Protocol 1.
Choosing the Right Reagent: A Decision Guide
The selection of Cy5 acid versus Cy5 NHS ester depends on the experimental goal, the nature of the biomolecule, and the desired level of control over the chemistry.
-
Use Cy5 NHS Ester when:
-
The target biomolecule has readily available primary amines.
-
A simple, one-step labeling protocol is desired for convenience and speed.
-
Working with standard proteins or amine-modified oligonucleotides.
-
-
Use Cy5 Carboxylic Acid when:
-
The goal is to label carboxyl groups on a target molecule (e.g., on aspartate/glutamate residues) by activating them with EDC/NHS and then reacting with an amine-modified dye (the reverse of the protocol above).
-
You are performing multi-step organic synthesis where the carboxyl group is a versatile intermediate.
-
Cost is a major concern, and you are performing the activation in-house on a large scale.
-
The NHS ester form is not commercially available for a specific linker or derivative you require.
-
References
- 1. Cyanines | AAT Bioquest [aatbio.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 5. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 6. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 7. abpbio.com [abpbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. biotium.com [biotium.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Amine Coupling Through EDC/NHS: A Practical Approach [scite.ai]
- 13. Cyanine5 carboxylic acid | C32H39ClN2O2 | CID 86276410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]
- 17. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]
- 18. N-Hydroxysuccinimide active ester [schem.jp]
- 19. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to the Safe Handling of Cy5 Acid (mono SO3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Cy5 acid (mono SO3), a fluorescent dye widely used in biological research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental data.
Chemical and Physical Properties
Sulfo-Cyanine5 carboxylic acid, commonly known as Cy5 acid (mono SO3), is a far-red fluorescent dye. The presence of a single sulfonate group enhances its water solubility, a key advantage for biological applications in aqueous buffer systems.[1]
| Property | Value | Reference |
| Chemical Name | Sulfo-Cyanine5 carboxylic acid | [2] |
| CAS Number | 146368-11-8 | [3] |
| Molecular Formula | C33H48N2O8S2 | [3] |
| Molecular Weight | 656.81 g/mol | [3] |
| Excitation Maximum | ~646 nm | [1][4] |
| Emission Maximum | ~662 nm | [1][4] |
| Solubility | Good solubility in water, DMSO, and DMF | [4][5] |
| Appearance | Dark purple solid | [5] |
Hazard Identification and Safety Precautions
General Precautions:
-
Avoid the formation of dust and aerosols.[7]
-
Handle in a well-ventilated area.[7]
-
Wear appropriate personal protective equipment (PPE).[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with Cy5 acid (mono SO3).
| PPE | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2][3][7] | Protects against splashes and dust. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[2][3][7] | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat or overalls. Fire/flame resistant and impervious clothing may be necessary for larger quantities.[2][3][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required with adequate ventilation. If dust is generated or exposure limits are exceeded, a full-face respirator or a dust mask (type N95 or P1) should be used.[2][3][7] | Prevents inhalation of dust particles. |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[2][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2][7] |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][7] |
Handling and Storage
Proper handling and storage are vital for both safety and maintaining the quality of the dye.
Handling:
-
Use in a designated area, preferably a chemical fume hood, to minimize exposure.
-
Avoid creating dust when handling the solid form.
-
Solutions are intensely colored; exercise care to avoid staining skin, clothing, and equipment.[6]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated area.[3]
-
The recommended storage temperature is -20°C in the dark.[4][5][8]
-
Transportation at room temperature for short periods (2-3 weeks) is generally acceptable.[8]
-
Protect from direct sunlight and prolonged exposure to ambient light.[8]
-
For long-term storage of solutions, consider aliquoting to avoid repeated freeze-thaw cycles.
Accidental Release and Disposal
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 3.
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated materials, including gloves and labware, should be placed in a designated, sealed container.
Experimental Protocols
Preparation of a Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of Cy5 acid (mono SO3) in an appropriate solvent.
Materials:
-
Cy5 acid (mono SO3) solid
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the vial of solid Cy5 acid to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, carefully weigh the desired amount of Cy5 acid.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve a 10 mM concentration. For example, for 1 mg of Cy5 acid (MW 656.81), add approximately 152 µL of solvent.
-
Vortex the solution until the dye is completely dissolved. Gentle warming may be necessary.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Store the stock solution in small aliquots at -20°C, protected from light. Stock solutions in anhydrous DMSO are generally stable for several weeks.
General Protocol for Bioconjugation
While Cy5 acid itself is not reactive, it can be activated (e.g., as an NHS ester) to label biomolecules containing primary amines, such as proteins and oligonucleotides. The following is a general workflow for such a labeling reaction.
Materials:
-
Activated Cy5 dye (e.g., Cy5 NHS ester)
-
Biomolecule to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare a stock solution of the activated Cy5 dye in anhydrous DMSO or DMF immediately before use.
-
Dissolve the biomolecule in the reaction buffer at a suitable concentration (e.g., 2-10 mg/mL). The pH of the solution should be between 8.0 and 9.0 to facilitate the reaction with primary amines.
-
Add the activated Cy5 stock solution to the biomolecule solution while gently vortexing. The molar ratio of dye to biomolecule will need to be optimized for the specific application.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled biomolecule.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).
Workflow Diagrams
References
- 1. Fluorescent Properties of CY5 and Sulfonated CY5 and Fluorescence Instruments for - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. nbinno.com [nbinno.com]
- 3. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Cy5-N3 | TargetMol [targetmol.com]
- 8. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols: Labeling Antibodies with Cy5 Carboxylic Acid (mono SO3)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of antibodies with Cy5 carboxylic acid (mono SO3). The procedure involves a two-step process: the activation of the dye's carboxylic acid group to an amine-reactive intermediate, followed by the conjugation to primary amines on the antibody.
The cyanine dye, Cy5, is a bright, far-red fluorescent label widely used in various applications, including immunofluorescence, flow cytometry, and Western blotting. Its emission in the far-red spectrum minimizes autofluorescence from biological samples. The presence of a sulfonic acid group (SO3) enhances the water solubility of the dye.
Principle of the Reaction
Labeling antibodies with a carboxylic acid-containing dye like Cy5 acid requires the activation of the carboxyl group into a more reactive species that can readily form a stable amide bond with the primary amine groups (e.g., on lysine residues) of the antibody. This is typically achieved using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester intermediate.
Experimental Protocols
Materials and Reagents
-
Antibody: Purified antibody to be labeled (concentration of 1-10 mg/mL is recommended).[1] The antibody should be in an amine-free buffer like PBS (Phosphate Buffered Saline). Avoid buffers containing Tris or glycine.[2][3]
-
Cy5 carboxylic acid (mono SO3)
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for a water-soluble alternative.
-
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) of high quality.[1][2]
-
Buffers:
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO).
-
Spectrophotometer
Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4).[6]
-
This can be achieved by dialysis against PBS overnight at 4°C with multiple buffer changes, or by using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS. Higher concentrations generally lead to better labeling efficiency.[1][7]
Preparation of Reagent Stock Solutions
-
Cy5 Acid Stock Solution: Prepare a 10 mM stock solution of Cy5 carboxylic acid in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.[4][]
-
EDC Stock Solution: Prepare a 100 mM stock solution of EDC in Activation Buffer (0.1 M MES, pH 4.7-6.0) immediately before use.
-
NHS/Sulfo-NHS Stock Solution: Prepare a 100 mM stock solution of NHS or Sulfo-NHS in Activation Buffer immediately before use.
Activation of Cy5 Carboxylic Acid
-
In a microcentrifuge tube, combine the Cy5 acid stock solution with the EDC and NHS/Sulfo-NHS stock solutions. A typical molar ratio is 1:10:20 (Cy5:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature in the dark to form the amine-reactive NHS ester.
Conjugation of Activated Cy5 to Antibody
-
Adjust the pH of the prepared antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[6]
-
Slowly add the activated Cy5 solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody can range from 5:1 to 20:1.[9] This may need to be optimized for each specific antibody.
-
Incubate the reaction for 1-2 hours at room temperature with continuous stirring, protected from light.[2][5]
Quenching the Reaction (Optional)
-
To stop the reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM.[4]
-
Incubate for 15-30 minutes at room temperature.[4]
Purification of the Labeled Antibody
-
Separate the Cy5-labeled antibody from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained in the column.
-
Alternatively, the labeled antibody can be purified by extensive dialysis against PBS at 4°C.
Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 10.[10][11]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of Cy5 (~646 nm, Amax).[7]
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:
-
Corrected A280 (A280corr) = A280 - (Amax × CF280)
-
Where CF280 is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.04).[7]
-
-
Antibody Concentration (M) = A280corr / ε_protein
-
Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[10]
-
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at its Amax (~271,000 M⁻¹cm⁻¹).[7]
-
-
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
Data Presentation
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 2 - 10 mg/mL | [1][7] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | [4][5] |
| Dye:Antibody Molar Ratio | 5:1 to 20:1 | [9] |
| Reaction Time | 1 - 2 hours | [2][5] |
| Reaction Temperature | Room Temperature | [2][5] |
| Optimal DOL | 2 - 10 | [10][11] |
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. broadpharm.com [broadpharm.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Conjugating Cy5 Acid (mono SO3) to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5 (Cy5) is a fluorescent dye widely utilized in molecular biology and related fields for labeling nucleic acids. Its bright fluorescence in the red region of the spectrum, high extinction coefficient, and good photostability make it an ideal choice for a variety of applications, including fluorescence microscopy, FRET studies, microarrays, and real-time PCR. This document provides a detailed protocol for the post-synthesis conjugation of Cy5 acid (mono SO3) to amine-modified oligonucleotides via N-hydroxysuccinimide (NHS) ester chemistry.
The protocol outlines the conjugation reaction, purification of the labeled oligonucleotide, and methods for characterization, including the calculation of the degree of labeling.
Principle of Conjugation
The conjugation of Cy5 to an oligonucleotide is typically achieved by reacting an amine-modified oligonucleotide with a Cy5 NHS ester. The NHS ester reacts with the primary amine on the oligonucleotide to form a stable amide bond. This process is efficient and allows for site-specific labeling of the oligonucleotide at the position where the amine modification has been introduced (e.g., 5'-end, 3'-end, or internally).
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the Cy5-oligonucleotide conjugation protocol described below. These values are representative and may vary depending on the specific oligonucleotide sequence, length, and the scale of the reaction.
| Parameter | Typical Value | Notes |
| Oligonucleotide Concentration (Initial) | 1-5 mM | Higher concentrations can improve reaction kinetics. |
| Molar Excess of Cy5 NHS Ester | 10-20 fold | A significant excess ensures efficient conjugation. |
| Reaction Time | 2-4 hours | Can be extended overnight for potentially higher yields. |
| Reaction Temperature | Room Temperature (20-25°C) | Protect from light to prevent photobleaching of the dye. |
| Expected Conjugation Efficiency | > 80% | As determined by HPLC analysis of the crude reaction mixture. |
| Final Yield (after purification) | 40-60% | Yields can be lower due to losses during purification steps.[1] |
| Purity (after HPLC purification) | > 95% | HPLC is highly effective at removing unreacted dye and oligonucleotide. |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (lyophilized)
-
Cy5 NHS ester (mono-functional with SO3)
-
Nuclease-free water
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification Reagents (Ethanol Precipitation):
-
3 M Sodium Acetate, pH 5.2
-
Ice-cold 100% Ethanol
-
Ice-cold 70% Ethanol
-
-
Purification Reagents (HPLC):
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Buffer B: 100% Acetonitrile (ACN)
-
-
Reversed-phase C18 HPLC column
Experimental Workflow Diagram
Caption: Experimental workflow for Cy5-oligonucleotide conjugation.
Conjugation Reaction Protocol
-
Prepare the Amine-Modified Oligonucleotide:
-
Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer (0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mM.
-
-
Prepare the Cy5 NHS Ester Solution:
-
Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mM. The NHS ester is moisture-sensitive.
-
-
Perform the Conjugation Reaction:
-
In a microcentrifuge tube, add the dissolved amine-modified oligonucleotide.
-
Add a 10-20 fold molar excess of the dissolved Cy5 NHS ester to the oligonucleotide solution.
-
Vortex the mixture gently and incubate at room temperature (20-25°C) for 2-4 hours, protected from light. For potentially higher yields, the reaction can be left overnight at 4°C.
-
Purification of the Cy5-Labeled Oligonucleotide
Purification is a critical step to remove unreacted Cy5 dye and unconjugated oligonucleotide.[2] HPLC is the recommended method for achieving high purity.[3]
-
HPLC Setup:
-
Purification Procedure:
-
Dilute the crude conjugation reaction mixture with Buffer A.
-
Inject the diluted sample onto the HPLC column.
-
Elute the sample using a gradient of Buffer B. A typical gradient would be:
-
0-5 min: 5% Buffer B
-
5-35 min: 5-50% Buffer B (linear gradient)
-
35-40 min: 50-95% Buffer B (for column wash)
-
40-45 min: 95% Buffer B
-
45-50 min: 5% Buffer B (re-equilibration)
-
-
Collect the fractions corresponding to the dual-absorbance peak (260 nm and 650 nm), which represents the Cy5-labeled oligonucleotide. The unreacted Cy5 dye will typically elute later.
-
Lyophilize the collected fractions to remove the volatile TEAA buffer and acetonitrile.
-
This method is less efficient at removing all free dye but can be used if HPLC is unavailable.
-
Precipitation:
-
To the crude reaction mixture, add 1/10th volume of 3 M sodium acetate, pH 5.2.
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
-
Washing:
-
Add 500 µL of ice-cold 70% ethanol to the pellet.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the 70% ethanol wash step.
-
-
Drying and Resuspension:
-
Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the pellet in a desired volume of nuclease-free water or buffer.
-
Characterization of the Cy5-Labeled Oligonucleotide
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each oligonucleotide, can be determined using UV-Vis spectrophotometry.
-
Measure Absorbance:
-
Dilute the purified Cy5-labeled oligonucleotide in nuclease-free water.
-
Measure the absorbance of the solution at 260 nm (A260) and 650 nm (A650).
-
-
Calculate Concentrations:
-
Concentration of Cy5 (M):
-
[Cy5] = A650 / ε_Cy5
-
Where ε_Cy5 (molar extinction coefficient of Cy5 at 650 nm) = 250,000 M⁻¹cm⁻¹
-
-
Concentration of Oligonucleotide (M):
-
First, calculate the correction factor for the contribution of Cy5 absorbance at 260 nm. The correction factor (CF) for Cy5 is approximately 0.05.
-
A260_corrected = A260 - (A650 * CF)
-
[Oligo] = A260_corrected / ε_oligo
-
Where ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm (can be calculated based on the oligonucleotide sequence).
-
-
-
Calculate DOL:
-
DOL = [Cy5] / [Oligo]
-
Purity Assessment by HPLC
Analyze the purified product by HPLC using the same method as for purification. A single major peak with absorbance at both 260 nm and 650 nm indicates a pure product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - Inactive Cy5 NHS ester due to hydrolysis. | - Use fresh, anhydrous DMSO/DMF for dissolving the NHS ester. Prepare the solution immediately before use. |
| - Low pH of the reaction buffer. | - Ensure the pH of the conjugation buffer is between 8.0 and 9.0. | |
| - Presence of primary amines in the buffer (e.g., Tris). | - Use a non-amine-containing buffer like sodium bicarbonate or sodium borate. | |
| Low Yield After Purification | - Loss of sample during ethanol precipitation. | - Ensure complete precipitation by incubating at -20°C for a sufficient time. Be careful when decanting the supernatant. |
| - Inefficient collection of HPLC fractions. | - Monitor both 260 nm and 650 nm channels to accurately identify the product peak. | |
| Multiple Peaks in HPLC of Purified Product | - Incomplete purification. | - Re-purify the sample using a shallower gradient in HPLC to improve resolution. |
| - Degradation of the oligonucleotide or dye. | - Protect the reaction and purified product from light. Store at -20°C. |
Signaling Pathway and Logical Relationship Diagrams
Conjugation Reaction Pathway
Caption: Chemical pathway of Cy5 NHS ester conjugation.
Purification Logic Diagram
Caption: Logic of purification methods for Cy5-oligonucleotides.
References
Application Notes: Cy5 Acid (mono SO3) in Flow Cytometry
Introduction
Cyanine5 (Cy5) acid (mono SO3) is a bright, far-red fluorescent dye ideal for flow cytometry applications.[1][2] Its excitation and emission properties are well-suited for the 633 nm or 647 nm laser lines commonly found on flow cytometers.[1] A key advantage of using Cy5 is the low autofluorescence of biological specimens in the far-red region of the spectrum, which significantly improves the signal-to-noise ratio.[1][2] The sulfonic acid group (SO3) enhances the water solubility of the dye.
Key Properties and Advantages for Flow Cytometry:
-
Spectral Properties: Cy5 has an excitation maximum of approximately 650 nm and an emission maximum of around 670 nm.[3][4]
-
High Fluorescence Intensity: As a member of the cyanine dye family, Cy5 is known for its brightness and high fluorescence quantum yield.[1]
-
Photostability: Cy5 exhibits good photostability, allowing for consistent signal detection during data acquisition.[1]
-
Minimal Autofluorescence: Biological samples naturally have low autofluorescence in the far-red spectrum where Cy5 emits, leading to cleaner signals and better resolution of dimly stained populations.[1][2]
-
Suitability for Multiplexing: The distinct spectral properties of Cy5 make it a valuable component in multicolor flow cytometry panels, with manageable spectral overlap with other common fluorochromes.
Quantitative Data in Flow Cytometry with Cy5
While specific quantitative values can vary depending on the cell type, antibody conjugate, and instrument settings, the following table summarizes key metrics used to evaluate the performance of a Cy5-conjugated antibody in a flow cytometry experiment.
| Metric | Description | Typical Goal |
| Staining Index (SI) | A measure of the separation between the positive and negative populations. It is calculated as the difference between the mean fluorescence intensity (MFI) of the positive and negative populations, divided by twice the standard deviation of the negative population. | A higher staining index indicates better resolution and easier identification of the positive population. |
| Signal-to-Noise (S/N) Ratio | The ratio of the MFI of the positive signal to the MFI of the background (negative control). | A high signal-to-noise ratio is desirable for clear distinction of the stained population from background noise. |
| Compensation (% Spillover) | In multicolor flow cytometry, this value represents the percentage of the Cy5 signal that is detected in an adjacent channel (e.g., APC-Cy7 channel). This spectral overlap needs to be corrected through a process called compensation. | Lower compensation values are preferred to minimize data spread and maintain sensitivity. |
Experimental Protocols
Here are detailed protocols for both cell surface and intracellular staining using a Cy5-conjugated antibody.
Protocol 1: Cell Surface Staining with a Cy5-Conjugated Antibody
This protocol outlines the steps for staining cell surface antigens for analysis by flow cytometry.
Materials:
-
Cells of interest (in single-cell suspension)
-
Cy5-conjugated primary antibody
-
Isotype control antibody (conjugated with Cy5)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)
-
7-AAD or Propidium Iodide (for viability staining)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.
-
Add Fc block (e.g., purified anti-CD16/32 for mouse cells or Human Fc Receptor Binding Inhibitor for human cells) according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Without washing, add the predetermined optimal concentration of the Cy5-conjugated primary antibody to the respective tubes.
-
Add the Cy5-conjugated isotype control to the negative control tube.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Viability Staining (Optional):
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as 7-AAD or Propidium Iodide according to the manufacturer's protocol.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.
-
Collect data for a sufficient number of events for statistical analysis.
-
Protocol 2: Intracellular Staining with a Cy5-Conjugated Antibody
This protocol is for the detection of intracellular antigens.
Materials:
-
Cells of interest (in single-cell suspension)
-
Cy5-conjugated primary antibody for the intracellular target
-
Isotype control antibody (conjugated with Cy5)
-
Flow Cytometry Staining Buffer
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin or 0.1% Triton X-100 in PBS)
-
FACS tubes
-
Centrifuge
Procedure:
-
Cell Surface Staining (if applicable):
-
Follow steps 1-4 of the Cell Surface Staining protocol to stain any surface markers.
-
-
Fixation:
-
After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add 100 µL of Fixation Buffer and vortex gently.
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400-500 x g for 5 minutes.
-
Decant the supernatant.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge at 400-500 x g for 5 minutes and decant the supernatant.
-
-
Intracellular Antibody Staining:
-
Resuspend the permeabilized cells in 100 µL of Permeabilization Buffer.
-
Add the predetermined optimal concentration of the Cy5-conjugated intracellular antibody.
-
Add the Cy5-conjugated isotype control to the negative control tube.
-
Vortex gently and incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Add 2 mL of Permeabilization Buffer to each tube.
-
Centrifuge at 400-500 x g for 5 minutes.
-
Decant the supernatant.
-
Repeat the wash step once with Permeabilization Buffer and once with Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Visualizations
Experimental Workflow for Cell Surface Staining with Cy5
Caption: Workflow for cell surface staining using a Cy5-conjugated antibody.
Signaling Pathway Visualization (Example: Generic Kinase Cascade)
This is a generic example of how a signaling pathway, which could be investigated using intracellular flow cytometry with a Cy5-conjugated antibody against a phosphorylated protein, can be visualized.
Caption: A generic signaling pathway leading to protein phosphorylation.
References
Application Notes: Cy5 Acid (mono SO3) for Immunofluorescence Staining
Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, widely utilized in various biological applications including immunofluorescence (IF), flow cytometry, and microarray analysis.[1][2] Its fluorescence in the far-red region of the spectrum makes it particularly advantageous for biological imaging, as it minimizes autofluorescence from cellular components, leading to an improved signal-to-noise ratio.[1]
This document provides detailed protocols and application notes for the use of Cy5 in immunofluorescence staining, targeting researchers, scientists, and professionals in drug development. While the term "Cy5 acid" refers to the carboxylic acid derivative of the fluorophore, it is the unreactive form.[3] For antibody labeling, a reactive form, typically an N-hydroxysuccinimide (NHS) ester, is used to form a stable covalent bond with primary amines on the antibody.[4] This guide will cover both the conjugation of antibodies with a Cy5 reactive dye and the subsequent immunofluorescence staining protocol.
Properties of Cy5 Fluorophore
The spectral properties and characteristics of Cy5 make it a popular choice for fluorescence microscopy.
| Property | Value | Reference |
| Appearance | Dark blue solid | [2] |
| Excitation Wavelength (max) | ~650-651 nm | [1][2] |
| Emission Wavelength (max) | ~670 nm | [1][2] |
| Solubility | Soluble in DMSO, less soluble in aqueous solvents | [1] |
| pH Tolerance | Stable over a pH range of 3-10 | [2] |
| Photostability | Good | [1] |
Protocol 1: Antibody Labeling with Cy5 Mono-Reactive Dye
This protocol outlines the procedure for conjugating a primary or secondary antibody with a Cy5 mono-reactive NHS ester. The protocol is designed to label 1 mg of an IgG antibody.[4] Optimization may be required for other proteins or desired dye-to-protein ratios.
Experimental Workflow for Antibody Conjugation
Caption: Workflow for conjugating an antibody with a Cy5 reactive dye.
Materials Required
-
Antibody to be labeled (1 mg/mL in amine-free buffer)
-
Cy5 mono-reactive NHS ester
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Sodium Bicarbonate buffer, pH 9.3[4]
-
Separation Buffer: Phosphate-buffered saline (PBS), pH 7.2
Procedure
-
Antibody Preparation: Dissolve or dialyze the antibody into the amine-free Conjugation Buffer at a concentration of 1 mg/mL. Buffers containing primary amines like Tris or glycine will interfere with the reaction and must be avoided.[4]
-
Dye Preparation: Allow the pre-measured vial of Cy5 mono-reactive dye to equilibrate to room temperature.
-
Conjugation Reaction: Add 1 mL of the antibody solution to the vial containing the Cy5 dye.[4] Mix thoroughly by gentle inversion. Avoid vigorous vortexing to prevent foaming and denaturation of the antibody.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, with occasional gentle mixing.[4]
-
Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with Separation Buffer.[4][5] The first colored fraction to elute will be the Cy5-labeled antibody.
-
Characterization (Optional but Recommended): Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
-
Storage: Store the purified Cy5-conjugated antibody at 2-8°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C.
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for immunofluorescence staining of fixed cultured cells using a Cy5-conjugated antibody. Optimization of antibody concentrations and incubation times is crucial for achieving high-quality results and should be performed for each new antibody or experimental setup.[6][7]
Experimental Workflow for Immunofluorescence Staining
Caption: Indirect immunofluorescence staining workflow.
Reagents and Buffers
| Reagent/Buffer | Composition | Purpose |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4 | Washing steps |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS | Cross-linking proteins to preserve structure |
| Permeabilization Buffer | 0.1-0.5% Triton X-100 or Saponin in PBS | Permeabilizing cell membranes |
| Blocking Buffer | 5-10% Normal Goat Serum or 3-5% Bovine Serum Albumin (BSA) in PBS[6] | Blocking non-specific antibody binding |
| Antibody Dilution Buffer | 1-3% BSA in PBS with 0.1% Tween-20 | Diluting primary and secondary antibodies |
| Antifade Mounting Medium | Commercial or self-made formulation (e.g., with n-propyl gallate) | Preventing photobleaching |
Procedure
-
Cell Preparation: Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Fixation:
-
Gently rinse the cells with PBS.
-
Add Fixation Solution and incubate for 10-15 minutes at room temperature.
-
Rinse the coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Rinse three times with PBS.
-
-
Blocking:
-
Incubate the coverslips in Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody in Antibody Dilution Buffer. A typical concentration range is 1-10 µg/mL.[6]
-
Incubate the coverslips for 1 hour at room temperature, protected from light.
-
-
Final Washes: Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Mounting:
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Mount the coverslips onto microscope slides with a drop of Antifade Mounting Medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging:
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Optimization and Controls
It is critical to optimize and run controls for every immunofluorescence experiment.[6]
-
Antibody Titration: Always perform a titration to determine the optimal concentration for both primary and secondary antibodies to maximize specific signal and minimize background.[8]
-
Secondary Antibody Control: Incubate a sample with only the Cy5-conjugated secondary antibody to check for non-specific binding.
-
Isotype Control: Use an isotype control primary antibody to ensure the observed staining is not due to non-specific binding of the primary antibody.
References
- 1. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Structure and properties of CY5-COOH Cyanine5-carboxylic group - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Single-Molecule Imaging with Cy5 Acid (mono SO3)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cy5 acid (mono SO3), a bright and photostable far-red fluorescent dye, in single-molecule imaging applications. Its enhanced water solubility makes it particularly suitable for labeling biomolecules in aqueous environments.[1][2]
I. Overview and Key Properties
Cy5 is a versatile fluorophore widely used for labeling proteins, nucleic acids, and other biomolecules for fluorescence-based biochemical analysis and imaging.[3][4] The monosulfonated version of Cy5 acid offers increased water solubility, which is advantageous for biological sample preparation and helps to prevent aggregation of labeled proteins.[1] This dye is characterized by its strong fluorescence in the red region of the spectrum, high photostability, and excitation wavelengths that fall in a spectral region with low cellular autofluorescence, making it an excellent choice for high-resolution imaging techniques with minimal background noise.[1][5]
Table 1: Quantitative Properties of Cy5 Acid (mono SO3)
| Property | Value | Notes |
| Excitation Maximum (Ex) | ~650 nm | [6] |
| Emission Maximum (Em) | ~670 nm | [6] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | At 650 nm.[7] |
| pH Tolerance | 3 - 10 | Stable over a broad pH range.[3][4] |
| Water Solubility | High | Enhanced by the sulfonate group.[1] |
| Photostability | High | Enables extended observation times in single-molecule tracking.[1] |
II. Applications in Single-Molecule Imaging
Cy5 acid (mono SO3) is extensively used in various single-molecule imaging modalities due to its favorable photophysical properties.
-
Single-Molecule Fluorescence Microscopy (SMFM): The brightness and photostability of Cy5 allow for the detection and tracking of individual fluorescently labeled molecules, which is fundamental to SMFM.[1]
-
Stochastic Optical Reconstruction Microscopy (STORM): In STORM, Cy5 often serves as a reporter dye that can be photoswitched between a fluorescent "on" state and a dark "off" state. This stochastic activation allows for the localization of individual molecules with high precision, enabling super-resolution imaging.[8][9]
-
Photoactivated Localization Microscopy (PALM): Similar to STORM, PALM relies on the sequential activation and localization of single fluorophores. While originally developed with photoactivatable fluorescent proteins, synthetic dyes like Cy5 are also used due to their high photon output.[10][11][12]
-
Single-Molecule Förster Resonance Energy Transfer (smFRET): Cy5 is a common acceptor fluorophore in smFRET experiments, often paired with a donor dye like Cy3. This technique allows for the study of molecular interactions and conformational changes by measuring the efficiency of energy transfer between the two dyes.[13][14][15][16]
III. Experimental Protocols
This protocol details the labeling of proteins with amine-reactive Cy5 acid (mono SO3) N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., on lysine residues and the N-terminus) to form a stable amide bond.[17][18]
A. Materials:
-
Protein of interest (2-10 mg/mL)
-
Cy5 acid (mono SO3) NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0; or PBS, MES, HEPES)[6][17][19]
-
DMSO or DMF (anhydrous)
-
Spin desalting columns or dialysis equipment for purification
-
Elution buffer
B. Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Add the reconstituted Cy5 solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point is a 10- to 20-fold molar excess of dye.
-
Mix thoroughly by gentle pipetting.
-
Incubate the reaction for 1 hour at room temperature on a rotary shaker or mixer, protected from light.[6][17][19]
-
-
Purification of Labeled Protein:
-
Remove the unreacted, free dye from the labeled protein using a spin desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.[6][17][19]
-
For spin columns, first equilibrate the column with the desired elution buffer.
-
Apply the labeling reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified, labeled protein.[6][19]
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Cy5).
-
Calculate the protein concentration and the degree of labeling using the following equations:
-
-
Storage:
Caption: Workflow for labeling proteins with Cy5 NHS ester.
This protocol provides a general workflow for performing STORM imaging with Cy5-labeled samples.
A. Materials:
-
Cy5-labeled sample (e.g., cells with labeled proteins of interest) on a microscope-compatible coverslip
-
STORM imaging buffer (a "switching buffer") typically containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., β-mercaptoethanol or mercaptoethylamine) in a buffered solution.
-
STORM-capable fluorescence microscope with appropriate laser lines for excitation (e.g., 647 nm) and activation (e.g., 405 nm).
B. Procedure:
-
Sample Preparation:
-
Immobilize the Cy5-labeled molecules on a glass coverslip. For cellular imaging, cells are typically fixed, permeabilized, and then labeled with Cy5-conjugated antibodies or other probes.
-
-
Microscope Setup:
-
Mount the sample on the STORM microscope.
-
Add the freshly prepared STORM imaging buffer to the sample. This buffer is crucial for inducing the photoswitching of Cy5.
-
-
Image Acquisition:
-
Illuminate the sample with the excitation laser (e.g., 647 nm) at high power to switch most of the Cy5 molecules to a dark state.
-
Apply a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate a subset of Cy5 molecules back to the fluorescent state.[8]
-
Record a series of images (thousands to tens of thousands of frames), where each frame captures the fluorescence from a small number of single, well-separated Cy5 molecules.[10]
-
Between activation pulses, continue imaging with the excitation laser to detect the activated fluorophores until they photobleach or switch back to the dark state.[8]
-
-
Data Analysis:
-
Process the acquired image stack with specialized software.
-
For each frame, identify the fluorescent spots corresponding to single molecules.
-
Fit the point spread function (PSF) of each spot with a 2D Gaussian function to determine the precise coordinates of the molecule's center.[9]
-
Combine the localization data from all frames to reconstruct a super-resolution image of the underlying structure.[9]
-
Caption: General workflow for a single-molecule imaging experiment.
IV. Applications in Drug Development
The ability to visualize and track individual molecules makes Cy5-based single-molecule imaging a powerful tool in drug development.
-
Target Engagement and Drug Binding: By labeling a drug molecule or its target protein with Cy5, researchers can directly visualize binding events at the single-molecule level, providing insights into drug efficacy and mechanism of action.
-
Pharmacokinetic Studies: Cy5-labeled drugs can be tracked within cells and tissues to study their uptake, distribution, and metabolism, aiding in pharmacokinetic and pharmacodynamic (PK/PD) modeling.[20]
-
Understanding Disease Mechanisms: Single-molecule imaging can be used to study the molecular processes underlying diseases, such as protein aggregation in neurodegenerative disorders or the dynamics of viral entry into host cells. This can help in the identification of new drug targets.
Caption: Chemical reaction for labeling a primary amine on a protein with Cy5 NHS ester.
References
- 1. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]
- 2. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 3. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]
- 4. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]
- 5. nbinno.com [nbinno.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. m.youtube.com [m.youtube.com]
- 10. ZEISS Microscopy Online Campus | Practical Aspects of Photoactivated Localization Microscopy (PALM) [zeiss-campus.magnet.fsu.edu]
- 11. ZEISS Microscopy Online Campus | Introduction to Photoactivated Localization Microscopy (PALM) [zeiss-campus.magnet.fsu.edu]
- 12. asiimaging.com [asiimaging.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Single molecule high-resolution colocalization of Cy3 and Cy5 attached to macromolecules measures intramolecular distances through time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 19. content.abcam.com [content.abcam.com]
- 20. CY5-NH2,biomolecular labeling,imaging,molecular biology,cellular imaging,biomedical imaging,drug analysis,pharmacokinetic studies_ Chongqing Yusi Pharmaceutical Technology Co., Ltd [peg.ink]
Application Notes and Protocols: FRET Applications Using Cy5 Acid (mono SO3) as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically within 1-10 nm).[1][2][3][4] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "spectroscopic ruler" for measuring nanoscale distances in biological systems.[2][4] Among the various fluorophores available, Cyanine 5 (Cy5) and its derivatives, such as Cy5 acid (mono SO3), have emerged as popular and effective acceptors in FRET-based assays due to their favorable photophysical properties.
This document provides detailed application notes and protocols for utilizing Cy5 acid (mono SO3) as a FRET acceptor in various research and drug development contexts. Cy5 acid (mono SO3) is a derivative of the Cy5 dye that contains a single sulfonic acid group, which enhances its water solubility, a crucial characteristic for biological applications.[5] Its succinimidyl ester (SE) form is highly reactive towards primary amines, allowing for straightforward conjugation to biomolecules like proteins and amine-modified nucleic acids.[5]
Key Properties of Cy5 as a FRET Acceptor
Cy5 exhibits several properties that make it an excellent FRET acceptor, particularly when paired with donors like Cy3 or lanthanide chelates (in Time-Resolved FRET).
-
Spectral Overlap: The emission spectrum of common FRET donors, such as Cy3, significantly overlaps with the absorption spectrum of Cy5, which is a prerequisite for efficient FRET.
-
High Extinction Coefficient and Quantum Yield: Cy5 possesses a high molar extinction coefficient and a good quantum yield, contributing to bright fluorescence emission upon energy transfer.[6] The quantum yield of Cy5 in phosphate buffer has been reported to be around 27% to 28%, and can increase when conjugated to proteins like IgG.[6][7]
-
Photostability: Cy5 and its derivatives offer good resistance to photobleaching, allowing for stable and prolonged measurements.[5]
-
Long-Wavelength Emission: With an emission maximum typically around 670 nm, Cy5 fluorescence is in the far-red region of the spectrum. This minimizes background fluorescence from biological samples, leading to improved signal-to-noise ratios.[8]
Table 1: Photophysical Properties of Common FRET Pairs with Cy5 as the Acceptor
| Donor | Acceptor | Förster Distance (R₀) (Å) | Donor Emission Max (nm) | Acceptor Absorption Max (nm) | Acceptor Emission Max (nm) | Reference |
| Cy3 | Cy5 | 50 - 60 | ~570 | ~649 | ~670 | [1][2][9] |
| Europium (Eu³⁺) Chelate | Cy5 | N/A (TR-FRET) | ~615-620 | ~649 | ~665 | [8][10] |
| Alexa Fluor 555 | Cy5 | ~51 | ~565 | ~649 | ~670 | [9] |
| ATTO 550 | ATTO 647N (Cy5 analogue) | ~65 | ~576 | ~644 | ~669 | [9] |
Application 1: Homogeneous Time-Resolved FRET (TR-FRET) Immunoassays
TR-FRET immunoassays are a powerful tool for quantifying analytes in a homogeneous "mix-and-read" format, making them highly suitable for high-throughput screening (HTS) in drug discovery.[8][11] This technique utilizes a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor and a short-lifetime fluorophore like Cy5 as the acceptor.[11] The time-resolved detection of the acceptor signal significantly reduces background fluorescence.[11]
Principle of TR-FRET Immunoassay (Sandwich Format)
In a sandwich immunoassay, two antibodies recognize different epitopes on the target antigen. One antibody is labeled with a lanthanide donor (e.g., Europium cryptate), and the second antibody is labeled with Cy5 as the acceptor. When the antigen is present, it brings the donor and acceptor-labeled antibodies into close proximity, enabling FRET to occur. Excitation of the donor leads to energy transfer and subsequent emission from the Cy5 acceptor, which is measured after a time delay to eliminate short-lived background fluorescence.[4][10]
Experimental Workflow: TR-FRET Sandwich Immunoassay
Protocol: Quantitative TR-FRET Immunoassay for a Target Protein
1. Antibody Labeling:
-
Labeling Antibody 1 with Europium Chelate: Follow the manufacturer's protocol for the specific Europium chelate NHS ester.
-
Labeling Antibody 2 with Cy5 Acid (mono SO3) NHS Ester:
-
Prepare the antibody in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). The antibody concentration should ideally be 1-10 mg/mL.
-
Dissolve the Cy5 acid (mono SO3) NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Add a 5-10 fold molar excess of the reactive dye to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 649 nm (for Cy5).
-
2. Assay Procedure:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Prepare serial dilutions of the standard antigen and the unknown samples in the assay buffer.
-
In a low-volume 384-well black microplate, add:
-
10 µL of standard antigen or sample.
-
10 µL of the Europium-labeled antibody (e.g., at a final concentration of 1-5 nM).
-
10 µL of the Cy5-labeled antibody (e.g., at a final concentration of 5-20 nM).
-
-
Seal the plate and incubate for 1-4 hours at room temperature, protected from light.
-
Measure the time-resolved fluorescence using a plate reader equipped for TR-FRET.
-
Excitation: ~320-340 nm
-
Emission Donor (Europium): ~615-620 nm
-
Emission Acceptor (Cy5): ~665 nm
-
Delay time: 50-100 µs
-
Integration time: 100-400 µs
-
3. Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio versus the concentration of the standard antigen to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their TR-FRET ratios on the standard curve.
Table 2: Representative Data for a TR-FRET Immunoassay
| Antigen Conc. (ng/mL) | Donor Signal (620 nm) | Acceptor Signal (665 nm) | TR-FRET Ratio |
| 0 | 50,000 | 2,500 | 500 |
| 1 | 49,500 | 5,000 | 1010 |
| 10 | 48,000 | 15,000 | 3125 |
| 100 | 45,000 | 40,000 | 8889 |
| 1000 | 40,000 | 60,000 | 15000 |
Application 2: Nucleic Acid Hybridization Assays
FRET is a highly effective method for studying the dynamics of nucleic acid hybridization, conformational changes, and interactions with proteins.[12] A common approach involves labeling two separate oligonucleotide probes with a donor (e.g., Cy3) and an acceptor (Cy5). When these probes hybridize to adjacent sites on a target nucleic acid sequence, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[13]
Principle of Nucleic Acid Hybridization FRET Assay
Two oligonucleotide probes are designed to bind to a target DNA or RNA sequence in a head-to-tail arrangement.[13] One probe is labeled at its 3'-end with a donor fluorophore (e.g., Cy3), and the other is labeled at its 5'-end with an acceptor fluorophore (Cy5). In the absence of the target sequence, the probes are spatially separated, and no FRET occurs. Upon hybridization to the target, the donor and acceptor are brought close together, leading to FRET.[13] The increase in acceptor fluorescence upon donor excitation is proportional to the amount of target sequence present.
Experimental Workflow: Nucleic Acid Hybridization FRET Assay
Protocol: Detection of a Specific DNA Sequence
1. Probe Design and Synthesis:
-
Design two oligonucleotide probes that are complementary to adjacent sequences on the target DNA. A gap of 1-5 bases between the probes upon hybridization is optimal.[13]
-
Synthesize the probes with the appropriate modifications:
-
Probe 1: 3'-end labeled with a donor fluorophore (e.g., Cy3).
-
Probe 2: 5'-end labeled with Cy5 acid (mono SO3).
-
2. Hybridization Assay:
-
Prepare a hybridization buffer (e.g., 5x SSC, 0.1% SDS).
-
In a fluorescence microplate or cuvette, mix:
-
Target DNA (at various concentrations).
-
Donor-labeled probe (e.g., 100 nM final concentration).
-
Acceptor-labeled probe (e.g., 100 nM final concentration).
-
-
Bring the final volume to 100 µL with hybridization buffer.
-
Denature the DNA by heating to 95°C for 5 minutes.
-
Anneal the probes by slowly cooling to room temperature over 30-60 minutes.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence spectra using a fluorometer.
-
Excite the donor (Cy3) at ~550 nm.
-
Scan the emission from 560 nm to 700 nm.
-
3. Data Analysis:
-
Observe the emission spectra. In the presence of the target, a decrease in the donor emission peak (~570 nm) and an increase in the acceptor emission peak (~670 nm) will be observed.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Alternatively, calculate the ratio of acceptor fluorescence to donor fluorescence (A/D ratio) as a measure of hybridization.
-
Plot the FRET efficiency or A/D ratio against the target DNA concentration.
Table 3: Expected FRET Efficiency for Varying Distances in Nucleic Acid Constructs
| Distance between Donor and Acceptor (bp) | Approximate Distance (Å) | Theoretical FRET Efficiency (E) with R₀ = 54 Å |
| 10 | 34 | ~0.95 |
| 15 | 51 | ~0.57 |
| 20 | 68 | ~0.24 |
| 25 | 85 | ~0.09 |
| 30 | 102 | ~0.04 |
Note: These are theoretical values and can be influenced by the flexibility and orientation of the dyes.
Application 3: FRET-Based Biosensors for Monitoring Molecular Interactions and Conformations
FRET biosensors are powerful tools for studying dynamic cellular processes, such as protein-protein interactions, enzyme activity, and conformational changes of biomolecules in real-time and in living cells.[14][15] These biosensors are often genetically encoded or created by labeling purified components.
Principle of a FRET-Based Protease Activity Biosensor
A common design for a protease activity biosensor consists of a single polypeptide chain containing a donor fluorophore (e.g., a fluorescent protein like CFP or a dye like Cy3) and an acceptor fluorophore (Cy5) separated by a specific protease cleavage sequence. In the intact state, the donor and acceptor are in close proximity, resulting in high FRET. Upon cleavage of the linker by the target protease, the donor and acceptor diffuse apart, leading to a decrease in FRET. This change in the FRET signal can be used to quantify protease activity.
Experimental Workflow: Protease Activity FRET Biosensor
Protocol: In Vitro Protease Activity Assay
1. Biosensor Preparation:
-
Express and purify a recombinant protein biosensor with terminal tags for labeling (e.g., His-tag and a cysteine residue for maleimide chemistry).
-
Label the protein with a donor fluorophore (e.g., Cy3-maleimide) and Cy5-maleimide at the designated sites.
-
Purify the dual-labeled biosensor to remove free dyes.
2. Protease Assay:
-
Prepare the reaction buffer specific for the protease of interest.
-
In a microplate, add the FRET biosensor to a final concentration of 50-100 nM.
-
Initiate the reaction by adding the protease at various concentrations.
-
Immediately start monitoring the fluorescence of the donor and acceptor channels over time using a plate reader.
-
Excitation: ~550 nm (for Cy3)
-
Emission Donor: ~570 nm
-
Emission Acceptor: ~670 nm
-
3. Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence intensity (A/D) for each time point.
-
Plot the A/D ratio as a function of time. A decrease in the ratio indicates protease activity.
-
The initial rate of the reaction can be determined from the slope of the curve and can be used to quantify enzyme kinetics (e.g., Kcat, Km).
Table 4: Quantitative Parameters for FRET-Based Biosensors
| Parameter | Typical Value/Range | Significance |
| Dynamic Range | 1.5 - 5 fold change in FRET ratio | The magnitude of the signal change upon substrate binding or cleavage. |
| K_d (for binding sensors) | nM to µM range | The concentration of analyte at which 50% of the biosensor is bound. |
| k_cat / K_m (for enzyme sensors) | Varies widely | A measure of the catalytic efficiency of the enzyme on the biosensor substrate. |
| FRET Efficiency (High State) | 0.4 - 0.8 | The efficiency of energy transfer in the "on" or "bound" state. |
| FRET Efficiency (Low State) | < 0.2 | The efficiency of energy transfer in the "off" or "unbound/cleaved" state. |
Conclusion
Cy5 acid (mono SO3) is a versatile and robust FRET acceptor with broad applications in biological research and drug discovery. Its excellent photophysical properties, including high water solubility, strong absorption in the red region, and good quantum yield, make it an ideal partner for a variety of donor fluorophores. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and scientists to design and implement FRET-based assays for immuno-quantification, nucleic acid detection, and the study of molecular interactions and enzyme dynamics. The use of structured data tables and workflow diagrams aims to facilitate the understanding and implementation of these powerful techniques.
References
- 1. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edinst.com [edinst.com]
- 5. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytiva's Whatman™ PA25001 Cy5 Mono-Reactive Dye (Pack of 5) [capitolscientific.com]
- 8. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoassay System Based on the Technology of Time-Resolved Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Cy5 Acid (mono SO3): Application Notes and Protocols for In-Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy5 acid (mono SO3), a bright and photostable far-red fluorescent dye, for in-vivo imaging applications. Its enhanced water solubility, due to the single sulfonate group, makes it an excellent candidate for labeling biomolecules intended for systemic administration in animal models. The far-red emission of Cy5 minimizes tissue autofluorescence, enabling deeper tissue penetration and improved signal-to-noise ratios in living subjects.
Properties of Cy5 Acid (mono SO3)
Cy5 is a member of the cyanine dye family, characterized by its high molar extinction coefficient and good quantum yield in the red to far-red spectral region. The mono-sulfonated version offers a balance between hydrophilicity and membrane permeability, making it a versatile tool for labeling a wide range of biomolecules.
Table 1: Photophysical and Chemical Properties of Cy5 Acid (mono SO3)
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 - 651 nm | [1][2] |
| Emission Maximum (λem) | ~666 - 670 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.2 | [1] |
| Molecular Weight | ~770.83 g/mol | [2] |
| Reactive Group | Carboxylic Acid | [3] |
| Solubility | Good in aqueous buffers and polar organic solvents (e.g., DMSO, DMF) | [2] |
Key Applications in In-Vivo Imaging
The unique properties of Cy5 acid (mono SO3) make it suitable for a variety of in-vivo imaging applications, including:
-
Tumor Targeting and Visualization: When conjugated to antibodies, peptides, or small molecules that specifically bind to tumor-associated antigens or receptors, Cy5 allows for the non-invasive visualization and quantification of tumor burden and response to therapy.[4]
-
Pharmacokinetic and Biodistribution Studies: Tracking the localization and clearance of Cy5-labeled drugs or drug delivery vehicles provides critical information on their absorption, distribution, metabolism, and excretion (ADME) profiles.[3][5]
-
Monitoring Biological Processes: Cy5-labeled probes can be designed to report on specific biological events, such as enzyme activity or receptor engagement, in real-time within a living organism.
-
Cell Tracking: Labeling cells with Cy5 enables the monitoring of their migration, engraftment, and fate in cell-based therapies.
Experimental Protocols
Protocol for Labeling Proteins with Cy5 Acid (mono SO3)
This protocol describes the conjugation of Cy5 acid to primary amines (e.g., lysine residues) on a protein of interest using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5 acid (mono SO3)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against the reaction buffer.
-
-
Cy5 Acid Activation:
-
Dissolve Cy5 acid in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the reaction buffer. A 5 to 10-fold molar excess of EDC/NHS over Cy5 acid is recommended.
-
Add the Cy5 acid stock solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated Cy5 solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific protein but a starting point of 10:1 to 20:1 (dye:protein) is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the Cy5-labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the faster-eluting colored fraction, which contains the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). The following formulas can be used:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.05 for Cy5). ε_protein is the molar extinction coefficient of the protein at 280 nm. ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (~250,000 M⁻¹cm⁻¹).
-
-
Protocol for In-Vivo Fluorescence Imaging in Mice
This protocol provides a general workflow for imaging the biodistribution of a Cy5-labeled probe in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Cy5-labeled probe
-
Sterile saline or PBS for injection
-
In-vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber of the in-vivo imaging system.
-
-
Probe Administration:
-
Acquire a baseline fluorescence image of the mouse before probe injection.
-
Inject the Cy5-labeled probe (typically 50-100 µL of a 1-2 mg/mL solution) via the tail vein.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Use an appropriate filter set for Cy5 (e.g., excitation: 640 nm, emission: 680 nm).
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., liver, kidneys).
-
Quantify the average fluorescence intensity (radiant efficiency) within each ROI at each time point.
-
Plot the fluorescence intensity over time to assess the pharmacokinetics and tumor targeting of the probe.
-
-
Ex-Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs.
-
Image the excised tissues in the imaging system to confirm the in-vivo biodistribution and quantify the probe accumulation more accurately.
-
Data Presentation
Table 2: Representative Biodistribution of Cy5-Labeled Probes in Tumor-Bearing Mice
| Organ | Cy5-Peptide (Targeted) | Cy5-Antibody (Targeted) | Free Cy5 |
| Tumor | +++ | ++++ | + |
| Liver | ++ | +++ | ++ |
| Kidneys | ++++ | ++ | ++++ |
| Spleen | + | ++ | + |
| Lungs | + | ++ | + |
| Muscle | + | + | + |
This table provides a qualitative representation of probe accumulation. Quantitative values (e.g., % injected dose per gram of tissue) will vary depending on the specific probe, animal model, and time point.[5][6]
Visualizations
Experimental Workflow for In-Vivo Imaging
EGFR Signaling Pathway Initiation
The binding of a Cy5-labeled Epidermal Growth Factor (EGF) molecule to the Epidermal Growth Factor Receptor (EGFR) on the cell surface is a well-studied example of targeted in-vivo imaging. This interaction initiates a signaling cascade that is often dysregulated in cancer.
The binding of Cy5-EGF to the extracellular domain of EGFR induces receptor dimerization.[7] This conformational change brings the intracellular kinase domains into close proximity, leading to autophosphorylation on specific tyrosine residues.[7] This phosphorylation event creates docking sites for downstream signaling proteins, initiating cascades such as the Ras-MAPK pathway, which promotes cell proliferation.[8] In-vivo imaging with Cy5-EGF allows for the visualization of tumors that overexpress EGFR and can be used to monitor the efficacy of therapies targeting this pathway.[9]
References
- 1. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mcb.berkeley.edu [mcb.berkeley.edu]
- 8. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 9. Cy5.5-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the labeling efficiency of Cy5 acid (mono SO3).
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the labeling efficiency of Cy5 acid (mono SO3). For optimal performance, Cy5 acid is typically activated as an N-hydroxysuccinimide (NHS) ester to facilitate covalent conjugation to primary amines on target biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with Cy5 NHS ester?
The optimal pH range for the reaction between a Cy5 NHS ester and a primary amine on a protein is between 8.2 and 9.0.[1][2] A commonly used and effective pH for this reaction is 8.3.[1] It is crucial to maintain this pH because at a lower pH, the primary amino groups will be protonated and less reactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which leads to a non-reactive dye.[1]
Q2: What buffers should be used for the labeling reaction?
It is critical to use an amine-free buffer for the labeling reaction, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for the dye, significantly reducing labeling efficiency.[2] Recommended buffers include:
-
0.1 M Sodium Bicarbonate (pH 8.3-9.0)[2]
-
Phosphate-Buffered Saline (PBS) with an adjusted pH of 7.2-7.4 can be used, though labeling times may need to be extended.[3]
-
0.1 M Phosphate buffer (pH 8.3-8.5)[4]
Q3: What is the ideal protein concentration for labeling?
For optimal results, a protein concentration of 2-10 mg/mL is recommended.[1][5] Labeling efficiency is highly dependent on concentration, and lower protein concentrations can lead to reduced efficiency.[1]
Q4: How should the Cy5 NHS ester be dissolved and stored?
Cy5 NHS ester has low aqueous solubility and should first be dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous protein solution.[2][5] It is recommended to prepare the dye solution immediately before use. However, a solution in DMF can be stored for 1-2 months at -20°C.[4][6] Always protect the dye from light.[1]
Q5: What is the Degree of Labeling (DOL) and how is it determined?
The Degree of Labeling (DOL) refers to the average number of dye molecules conjugated to each protein molecule. The optimal DOL depends on the specific protein and its application, but a general guideline is one dye molecule per 200 amino acids.[1] Over-labeling can lead to fluorescence quenching and protein aggregation.[7]
The DOL can be calculated using spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy5 (~650 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[1]
Experimental Protocols
Protocol 1: Cy5 NHS Ester Labeling of a Protein
This protocol is a general guideline for labeling 1 mg of a protein with Cy5 NHS ester.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
Cy5 NHS ester
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains amines like Tris or glycine, dialyze the protein against the Labeling Buffer.[2]
-
Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[2]
-
Reaction Setup:
-
Add the appropriate volume of the protein solution to a microcentrifuge tube.
-
Calculate the required volume of the Cy5 NHS ester solution. A molar excess of 8-10 fold of the dye to the protein is a good starting point for optimization.[4][5]
-
Add the dye solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at 4°C, with continuous gentle mixing and protected from light.[4]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[8] The first colored fraction to elute will be the Cy5-labeled protein. The second, slower-moving colored band is the free dye.[3]
Protocol 2: Calculation of the Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the purified Cy5-protein conjugate at 280 nm (A_280_) and ~650 nm (A_max_).
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A_280_ - (A_max_ × CF)] / ε_protein_
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).[1]
-
ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = A_max_ / ε_dye_
Where:
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.2 and 9.0. A pH of 8.3 is often optimal.[1] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Dialyze the protein against an amine-free buffer like 0.1 M sodium bicarbonate.[2] | |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL, with 10 mg/mL being optimal.[1] | |
| Hydrolyzed/inactive dye. | Prepare the dye solution fresh before each labeling reaction.[6] | |
| Protein Precipitation After Labeling | Over-labeling of the protein. | Reduce the molar excess of the dye in the reaction. A 1:1 stoichiometry may be necessary to minimize this issue.[10] |
| Use of an organic solvent that denatures the protein. | Minimize the amount of organic solvent added with the dye. | |
| The dye increases the hydrophobicity of the protein. | Consider using a more hydrophilic, sulfonated version of the dye. | |
| Low Fluorescence of the Conjugate | Over-labeling leading to self-quenching. | Decrease the dye-to-protein ratio in the labeling reaction. The optimal DOL is often between 2 and 10 for antibodies.[7][8] |
| The dye is sensitive to its environment. | Ensure the final buffer conditions are within a pH range of 4-10, where Cy5 fluorescence is stable.[7] | |
| Free Dye Present After Purification | Inefficient purification. | Repeat the purification step. For size-exclusion chromatography, ensure the column bed volume is sufficient for good separation. |
| High concentration of free dye is difficult to separate. | Optimize the labeling reaction to reduce the amount of unreacted dye.[1] |
Visual Guides
Caption: Experimental workflow for protein labeling with Cy5 NHS ester.
Caption: Reaction mechanism of Cy5 NHS ester with a primary amine on a protein.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Fluorescent Proteins in Cellular Organelles: Serious Pitfalls and Some Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Cyanine 5, SE (5436) by Tocris, Part of Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
Photostability issues with Cy5 dyes and how to mitigate them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address photostability issues encountered when using Cy5 dyes in research applications.
Troubleshooting Guide
Problem: Rapid loss of Cy5 fluorescence signal during imaging.
This is a classic sign of photobleaching, the irreversible destruction of a fluorophore upon exposure to light. The following sections provide guidance on how to mitigate this issue.
Q1: My Cy5 signal is bleaching much faster than expected. What are the immediate steps I can take to reduce photobleaching?
A1: To immediately address rapid photobleaching, you can modify your imaging parameters and sample preparation:
-
Reduce Excitation Power: High-intensity light is a primary driver of photobleaching.[1] Decrease the laser or lamp power to the minimum level that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera that allows for adequate signal-to-noise ratio. Avoid unnecessarily long exposures.[1]
-
Use Neutral Density Filters: These filters can be placed in the light path to attenuate the excitation light intensity without changing its spectral properties.[1]
-
Avoid Continuous Exposure: When not actively acquiring images, ensure the shutter on your excitation light source is closed to prevent unnecessary light exposure to the sample.[1]
-
Choose a More Photostable Alternative: If photobleaching remains a significant issue, consider using a more photostable alternative dye such as Alexa Fluor 647, which has been shown to be significantly more resistant to photobleaching than Cy5.[2][3]
Frequently Asked Questions (FAQs)
General Photostability
Q2: What is photobleaching and why is it a problem for Cy5?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[4][5] When a Cy5 molecule is excited by light, it transitions to an excited singlet state. While it should ideally return to the ground state by emitting a photon (fluorescence), there is a probability it will instead transition to a long-lived, highly reactive excited triplet state.[6] In this triplet state, Cy5 can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[7][8] This leads to a gradual decrease in signal intensity during an experiment, which can compromise the quality and quantitative accuracy of the data.
Q3: How does the local environment affect Cy5 photostability?
A3: The immediate chemical environment around the Cy5 molecule significantly impacts its photostability. The presence of molecular oxygen is a major factor in photobleaching.[7] Additionally, the mounting medium used for imaging can either enhance or diminish photostability depending on its composition. The refractive index of the mounting medium should also be matched as closely as possible to that of the immersion oil to minimize light scattering and potential photodamage.[9]
Antifade Reagents and Mounting Media
Q4: What are antifade reagents and how do they work to protect Cy5?
A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[9] They primarily work by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and are a major cause of fluorophore destruction.[7] Some antifade reagents, like Trolox (a vitamin E analog), can also act as triplet state quenchers, directly de-exciting the reactive triplet state of Cy5 back to its ground state before it can react with oxygen.[10][11]
Q5: What are some common antifade reagents, and are there any I should be cautious about when using Cy5?
A5: Common antifade reagents include:
-
p-Phenylenediamine (PPD): While effective, PPD can react with cyanine dyes, potentially cleaving the molecule and leading to a loss of fluorescence.[9]
-
n-Propyl gallate (NPG): A non-toxic option that can be used with live cells.[9]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Less toxic than PPD, but also generally less effective as an antifade agent.[9]
-
Trolox: A popular, cell-permeable antioxidant that helps reduce both blinking and photobleaching.[1][10]
Commercial antifade mounting media such as ProLong™ Gold and VECTASHIELD® are also widely used and are formulated to be compatible with a broad range of fluorophores, including Cy5.
Advanced Mitigation Strategies
Q6: I've heard of "self-healing" dyes. What are they and how do they improve Cy5 photostability?
A6: "Self-healing" dyes are a novel approach to combat photobleaching where a photostabilizing molecule, such as a triplet-state quencher, is covalently attached directly to the Cy5 fluorophore.[10][12] Compounds like cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox, when linked to Cy5, can dramatically enhance its photostability.[10] This intramolecular stabilization is highly efficient because the protective agent is always in close proximity to the dye, reducing the lifetime of the destructive triplet state.[7]
Q7: What is a ROXS system and how does it help with Cy5 imaging?
A7: ROXS stands for "Reducing and Oxidizing System." It is a chemical cocktail added to the imaging buffer that minimizes photobleaching and blinking of fluorescent dyes.[6][13] The system works by providing a separate pathway for excited electrons to quickly exit the triplet state, thereby reducing the chance of them reacting with oxygen and causing photobleaching.[6] ROXS typically contains a reducing agent (like Trolox) and an oxidizing agent that work together to recycle the fluorophore from its dark states back to the fluorescent ground state.[11][13]
Quantitative Data on Photostability
The following tables summarize quantitative data on the photostability of Cy5 compared to alternatives and the effect of photostabilizing agents.
Table 1: Comparison of Cy5 and Alexa Fluor 647 Photostability
| Fluorophore | Relative Photostability | Reference |
| Cy5 | Less Photostable | [2][3] |
| Alexa Fluor 647 | More Photostable | [2][3][14] |
In a direct comparison, after a period of continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, while Cy5 retained only 55%.[3]
Table 2: Effect of Covalently Linked Triplet-State Quenchers (TSQs) on Cy5 Photostability
| Cy5 Conjugate | Improvement in Photostability | Reference |
| Cy5-COT | Significant enhancement | [10][12] |
| Cy5-NBA | Significant enhancement | [10] |
| Cy5-Trolox | Significant enhancement | [10] |
Directly coupling a triplet-state quencher to Cy5 can increase the duration of fluorescence by up to 70-fold in single-molecule experiments.[7]
Experimental Protocols
Protocol 1: Assessing Fluorophore Photostability
This protocol describes a general method for quantifying the photobleaching rate of a fluorophore.
Objective: To measure and compare the photobleaching half-life (t½) of Cy5 under different experimental conditions.
Materials:
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.
-
Camera capable of time-lapse imaging.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Your Cy5-labeled sample.
-
Mounting media (with and without antifade reagents to be tested).
Procedure:
-
Sample Preparation: Prepare your Cy5-labeled specimen as you would for a standard imaging experiment. Mount the sample in the desired medium.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Locate a region of interest (ROI) on your sample.
-
Set the excitation intensity and camera exposure time to levels typical for your experiments. It is crucial to keep these parameters constant for all samples being compared.[15]
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI. For example, capture an image every 5-10 seconds for a total duration of 5-10 minutes, or until the fluorescence has significantly faded.[16]
-
-
Data Analysis:
-
Open the time-lapse image series in your analysis software.
-
Select a representative area within your fluorescently labeled structure and measure the mean fluorescence intensity for this area in each frame of the time-lapse.
-
Subtract the background fluorescence intensity for each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the plot.
-
Visualizations
Diagram 1: The Photobleaching Pathway of Cy5```dot
Caption: A workflow for troubleshooting and mitigating Cy5 photobleaching during experiments.
References
- 1. biocompare.com [biocompare.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olympus Microscopy Resource Center | Photobleaching - Java Tutorial [olympusconfocal.com]
- 6. convention2.allacademic.com [convention2.allacademic.com]
- 7. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Aggregation of Cy5-Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of Cy5-labeled proteins during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Cy5-labeled protein aggregation?
Aggregation of Cy5-labeled proteins is a multifaceted issue stemming from both the intrinsic properties of the protein and the extrinsic factors of the labeling process. Key causes include:
-
Hydrophobic Interactions: The Cy5 dye itself is hydrophobic. Covalent attachment of multiple Cy5 molecules can increase the overall hydrophobicity of the protein, leading to self-association and precipitation.[1]
-
H-Aggregate Formation: Cy5 molecules can form non-covalent "H-aggregates" on the surface of the protein. This occurs due to an uneven distribution of the dye molecules, leading to quenching of fluorescence and contributing to aggregation.
-
High Dye-to-Protein Ratio: Over-labeling a protein with too many Cy5 molecules can significantly increase the likelihood of aggregation and fluorescence quenching.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the labeling and storage buffers play a critical role. Labeling at a pH far from the protein's isoelectric point can help maintain solubility, but extreme pH values can also lead to denaturation and aggregation. The presence of primary amines (e.g., in Tris buffer) can interfere with the labeling reaction.[2]
-
Protein Concentration: High protein concentrations can increase the probability of intermolecular interactions and aggregation, especially after the attachment of hydrophobic dyes.[3]
-
Temperature: Elevated temperatures can promote protein unfolding and increase the rate of aggregation.
Q2: How can I detect if my Cy5-labeled protein is aggregated?
Several methods can be used to detect protein aggregation:
-
Visual Inspection: The most straightforward method is to look for visible precipitates, cloudiness, or turbidity in the solution.
-
UV-Vis Spectroscopy: A change in the absorption spectrum of the Cy5 dye can indicate aggregation. The formation of H-aggregates is often characterized by the appearance of a blue-shifted shoulder on the main absorbance peak.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): Aggregated protein will elute earlier from an SEC column than the monomeric, correctly folded protein.
-
Fluorescence Spectroscopy: A decrease in fluorescence intensity can be a sign of aggregation-induced quenching.
Q3: What is the optimal dye-to-protein ratio for Cy5 labeling?
The optimal dye-to-protein ratio is highly dependent on the specific protein and the intended application. A general starting point is a molar excess of 10:1 to 20:1 (dye:protein) for the labeling reaction. However, it is crucial to experimentally determine the optimal ratio for your protein to achieve sufficient labeling without causing aggregation. A lower ratio may be necessary for proteins prone to aggregation.[1]
Troubleshooting Guides
Issue 1: Protein precipitates immediately after the labeling reaction.
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| High Dye-to-Protein Ratio | Reduce the molar excess of Cy5 dye in the labeling reaction. | Start with a lower dye-to-protein molar ratio (e.g., 5:1) and titrate up to find the optimal balance between labeling efficiency and solubility. |
| Inappropriate Buffer pH | Optimize the pH of the labeling buffer. | The recommended pH for NHS-ester labeling is 8.3-8.5.[2] Ensure your buffer has sufficient buffering capacity to maintain this pH throughout the reaction. Avoid buffers containing primary amines like Tris.[2] |
| High Protein Concentration | Decrease the protein concentration during labeling. | While a higher protein concentration can improve labeling efficiency, it can also promote aggregation. Try labeling at a lower concentration (e.g., 1-2 mg/mL) and then concentrating the purified conjugate if necessary. |
| Hydrophobic Nature of Cy5 | Add solubilizing agents to the labeling buffer. | See the "Additives for Preventing Aggregation" section below for recommended agents and concentrations. |
Issue 2: Labeled protein is soluble initially but aggregates over time during storage.
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| Suboptimal Storage Buffer | Optimize the storage buffer composition. | Add cryoprotectants like glycerol (10-50%) or sugars like sucrose (5-10%) to the storage buffer.[3][4] Consider adding a low concentration of a non-ionic detergent. |
| Freeze-Thaw Cycles | Aliquot and store the labeled protein properly. | Aliquot the purified conjugate into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can induce aggregation.[4] |
| Long-term Instability | Re-evaluate the degree of labeling. | A high degree of labeling can lead to instability over time. Consider reducing the dye-to-protein ratio in future labeling reactions. |
Experimental Protocols
Key Experiment: Cy5 NHS Ester Labeling of a Protein
This protocol provides a general guideline for labeling a protein with a Cy5 NHS ester. Optimization will be required for each specific protein.
1. Protein Preparation:
- The protein should be in an amine-free buffer (e.g., PBS, HEPES) at a pH of 8.3-8.5.[2] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable labeling buffer via dialysis or a desalting column.
- The recommended protein concentration is between 1-10 mg/mL.[3]
2. Cy5 NHS Ester Preparation:
- Dissolve the Cy5 NHS ester powder in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL immediately before use.
3. Labeling Reaction:
- Calculate the required volume of the Cy5 stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is often recommended.
- Add the calculated volume of the Cy5 stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.
4. Purification of the Labeled Protein:
- Remove the unreacted free dye from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[2]
- Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
5. Characterization:
- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
- Assess the purity and for the presence of aggregates using SDS-PAGE and size exclusion chromatography.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Labeling Buffer pH | 8.3 - 8.5 | For NHS ester chemistry.[2] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency but may increase aggregation risk.[3] |
| Dye:Protein Molar Ratio | Start with 10:1 to 20:1 | Optimize for each protein to balance labeling and solubility.[1] |
| Reaction Time | 1 hour | At room temperature. |
| Reaction Temperature | Room Temperature |
| Additive | Recommended Concentration | Mechanism of Action |
| L-Arginine | 0.2 - 0.4 M | Suppresses aggregation by interacting with hydrophobic patches on the protein surface. Can be used during purification and in storage buffers. |
| Sucrose | 5% - 10% (w/v) | Acts as a stabilizer and cryoprotectant.[4] |
| Glycerol | 10% - 20% (v/v) | Acts as a cryoprotectant and can increase protein solubility.[3] Up to 50% for long-term storage. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.05% - 0.1% (v/v) | Can help solubilize proteins and prevent hydrophobic aggregation. |
Visualizations
References
Technical Support Center: Purification of Cy5-Labeled Conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy5-labeled conjugates.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your Cy5-labeled conjugates.
Q: My purified conjugate still shows a band for free dye on an SDS-PAGE. What should I do?
A: The presence of a low molecular weight fluorescent band on an SDS-PAGE indicates that residual free Cy5 dye remains in your sample.[1]
-
Solution 1: Repeat the Purification Step. A single purification step may not be sufficient, especially if the initial concentration of free dye is high.[1] Running the conjugate through a second purification step, such as another gel filtration column, is recommended.[1]
-
Solution 2: Optimize the Labeling Reaction. High concentrations of free dye can make purification more difficult and may even block chromatography columns or membranes.[1] To minimize excess free dye, consider optimizing the initial labeling reaction by adjusting the dye-to-protein molar ratio.[][3]
-
Solution 3: Switch Purification Method. If repeated attempts with one method fail, consider an alternative. For example, if gel filtration is not providing complete separation, dialysis against a large volume of buffer or tangential flow filtration might be more effective for larger conjugates. For smaller molecules like peptides or oligonucleotides, where separation from free dye is challenging, methods like denaturing polyacrylamide gel electrophoresis (PAGE) or RP-HPLC may be necessary.[4]
Q: The labeling efficiency seems low, resulting in a low yield of the conjugate. How can I improve this?
A: Low conjugation efficiency can stem from several factors related to the reaction conditions and the purity of your biomolecule.
-
Check Buffer Composition: The conjugation reaction is inhibited by buffers containing primary amines, such as Tris or glycine.[5] Ensure your biomolecule is in an amine-free buffer like PBS, HEPES, or bicarbonate buffer.[6][7]
-
Verify pH of the Reaction: For labeling primary amines (e.g., lysine residues) with Cy5 NHS esters, the pH of the protein solution should be in the range of 8.2-8.5.[1] At lower pH, the amino groups are protonated and less reactive.[1] At higher pH, the hydrolysis of the NHS ester is accelerated, deactivating the dye.[1][8]
-
Assess Purity of Reactants: Ensure both the biomolecule and the dye are pure, as impurities can interfere with the reaction and lower the yield.[]
-
Increase Dye Concentration: It may be necessary to use a higher molar ratio of dye to the target molecule to drive the reaction to completion.[] However, be mindful that this can lead to over-labeling.
Q: I suspect my protein is over-labeled. What are the signs and how can I fix it?
A: Over-labeling occurs when too many Cy5 molecules are attached to a single target molecule. This can lead to solubility problems and fluorescence quenching, which reduces the signal.[3]
-
Signs of Over-labeling: The primary indicators are precipitation or aggregation of the conjugate and a lower-than-expected fluorescence signal for a given protein concentration.
-
Prevention and Correction:
-
Reduce Dye Amount: The most straightforward solution is to decrease the molar ratio of Cy5 dye to the protein in the labeling reaction.[1]
-
Increase Protein Concentration: Performing the reaction at a higher protein concentration can also help prevent over-labeling.[1]
-
Reduce Reaction Time: Shortening the incubation time for the labeling reaction can limit the extent of conjugation.[1]
-
Q: My Cy5-labeled conjugate has poor solubility or is aggregating. What could be the cause?
A: Aggregation is a common issue, particularly with highly labeled or hydrophobic conjugates.
-
High Degree of Labeling (DOL): Cy5 is a relatively hydrophobic molecule. Attaching too many dye molecules can decrease the overall solubility of the protein conjugate.[3] Aim for an optimal DOL, which is typically between 3 and 7 for antibodies.[3]
-
Buffer Conditions: After purification, ensure the conjugate is stored in an appropriate buffer. Issues with pH or salt concentration can lead to protein instability.[9]
-
Inherent Protein Properties: The target protein itself may have a tendency to aggregate, which can be exacerbated by the addition of the fluorescent dye.
Q: The overall yield after purification is very low. How can I maximize recovery?
A: Low recovery can be caused by the purification method itself or by loss of the conjugate due to aggregation and precipitation.
-
Minimize Purification Steps: Each additional purification step will result in some loss of product.[1] Optimizing the initial labeling reaction to reduce free dye can minimize the need for multiple purification rounds.[1]
-
Choose the Right Method: Select a purification method appropriate for the scale of your reaction. For small sample volumes (0.5-2.5 mL), pre-poured gel filtration columns (e.g., PD-10) are efficient.[3] For very small or precious samples, spin concentrators may be a better choice to minimize losses.
-
Prevent Aggregation: Address any aggregation issues as described above, as precipitated protein will be lost during purification.
Frequently Asked Questions (FAQs)
Q: Why is it necessary to purify Cy5-labeled conjugates?
A: Purification is a critical step to remove any unreacted, free Cy5 dye from the final product.[][10] The hydrolysis of NHS esters during the labeling reaction inevitably produces some amount of free dye.[1] If not removed, this free dye can lead to high background signals and non-specific fluorescence in downstream applications, making it difficult to distinguish the true signal from the labeled conjugate.[10]
Q: What are the most common methods for purifying Cy5-labeled conjugates?
A: The choice of method depends on the size and properties of the biomolecule being labeled. The most common techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most widely recommended method, especially for proteins and antibodies.[5] It separates molecules based on size; the larger conjugate elutes first, while the smaller, free dye is retained and elutes later.[][5]
-
Dialysis: This method involves placing the conjugate solution in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of buffer. The small, free dye molecules pass through the membrane, while the larger conjugate is retained. This method is effective but can be time-consuming.[5]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for purifying smaller conjugates like peptides and oligonucleotides.[4][5]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This technique can be adapted to purify dye-labeled oligonucleotides or peptides, separating the labeled product from the faster-migrating free dye.[4]
-
Affinity Chromatography: This method can be used if the target molecule has a specific binding partner or tag (e.g., a His-tag), allowing for purification of the conjugate based on a specific interaction.[]
Q: How do I choose the best purification method for my specific conjugate?
A: The selection should be based on the size difference between your conjugate and the free dye, as well as the scale of your experiment and the nature of your biomolecule.
| Purification Method | Principle | Best For | Advantages | Disadvantages |
| Size Exclusion Chromatography (Gel Filtration) | Separation by size | Proteins, Antibodies, large biomolecules | Fast, efficient separation, good recovery[5] | Can lead to sample dilution |
| Dialysis / Ultrafiltration | Separation by MWCO | Proteins, Antibodies, large biomolecules | Simple, requires minimal specialized equipment | Time-consuming, potential for sample loss[5] |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Peptides, Oligonucleotides | High resolution and purity | Requires specialized equipment, potential for denaturation |
| Denaturing PAGE | Separation by size and charge | Peptides, Oligonucleotides | High resolution for small molecules[4] | Can be difficult to recover the product from the gel |
| Affinity Chromatography | Specific binding interactions | Tagged proteins (e.g., His-tag, GST-tag) | High specificity and purity[] | Requires a specific tag on the biomolecule |
Q: How can I determine the purity of my Cy5 conjugate?
A: Purity is typically assessed using a combination of methods:
-
SDS-PAGE: Running the purified conjugate on a polyacrylamide gel is the most direct way to visualize purity. The gel should be scanned for fluorescence before protein staining. A pure conjugate will show a single fluorescent band corresponding to the molecular weight of the conjugate, with no additional band at a very low molecular weight where the free dye would run.[1]
-
Spectrophotometry: Measure the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (the absorbance maximum for Cy5). The ratio of these absorbances can give a qualitative indication of labeling, but it does not confirm the absence of free dye.
Q: How do I calculate the Degree of Labeling (DOL) for my Cy5 conjugate?
A: The Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule, is a critical parameter. It can be calculated from the absorbance measurements of the purified conjugate.
The formula is: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]
Where:
-
A_max: Absorbance of the conjugate at the dye's maximum wavelength (~650 nm for Cy5).
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of the Cy5 dye at its A_max (typically ~250,000 M⁻¹cm⁻¹).
-
CF_280: A correction factor to account for the dye's absorbance at 280 nm (for Cy5, this is often around 0.05).
Q: What buffer conditions are optimal for Cy5 conjugation and purification?
A:
-
For Conjugation: An amine-free buffer with a pH between 8.2 and 8.5 is optimal for labeling primary amines with NHS esters.[1] 0.1 M sodium bicarbonate or carbonate buffer is commonly used.[5] Avoid buffers like Tris and glycine.[5]
-
For Purification and Storage: A standard biological buffer such as phosphate-buffered saline (PBS) at a neutral pH (e.g., 7.2-7.4) is typically used for purification via gel filtration and for subsequent storage.[5] Always store the final conjugate protected from light at 4°C for short-term or in aliquots at -20°C or -80°C for long-term storage to prevent degradation and repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Purification of Cy5-Labeled Protein using Size Exclusion Chromatography (Gel Filtration)
This protocol is designed for purifying 1-2 mg of a Cy5-labeled antibody or protein using a pre-packed Sephadex G-25 column (e.g., a PD-10 column).
Materials:
-
Cy5-labeled protein solution (up to 2.5 mL)
-
Sephadex G-25 desalting column
-
Purification/storage buffer (e.g., PBS, pH 7.2)
-
Collection tubes
-
Column stand
Methodology:
-
Column Equilibration: Remove the top and bottom caps from the G-25 column. Allow the storage solution to drain completely.
-
Wash the column with at least 25 mL of the purification buffer, allowing it to flow through by gravity. This equilibrates the column matrix.
-
Sample Loading: Once the buffer has just entered the top of the column bed, carefully load your Cy5-labeled protein solution (up to 2.5 mL) onto the center of the bed.
-
Allow the sample to fully enter the column bed.
-
Elution:
-
Carefully add the purification buffer to the top of the column.
-
You should observe two distinct blue/cyan bands beginning to separate as they move down the column.[5] The first, faster-moving band is your purified Cy5-conjugate.[5] The second, slower-moving band is the smaller, unbound free dye.[5]
-
Begin collecting fractions (e.g., 0.5 mL each) as the first colored band approaches the bottom of the column.
-
Continue collecting until the first band has completely eluted. Visually inspect the fractions to identify those containing the pure conjugate.
-
-
Analysis: Pool the fractions containing the purified conjugate. Measure the absorbance at 280 nm and ~650 nm to determine the protein concentration and calculate the DOL. Confirm purity using SDS-PAGE.
Protocol 2: Purification of Cy5-Labeled Conjugate by Dialysis
This method is suitable for larger volumes and removes free dye by diffusion across a semi-permeable membrane.
Materials:
-
Cy5-labeled conjugate solution
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies.
-
Dialysis buffer (e.g., 1x PBS, pH 7.4)
-
Large beaker (e.g., 2-4 L)
-
Magnetic stir plate and stir bar
Methodology:
-
Prepare Dialysis Tubing: If using tubing, cut to the desired length and prepare according to the manufacturer's instructions (this often involves boiling in bicarbonate or EDTA solution to remove preservatives).
-
Load Sample: Transfer the Cy5-conjugate solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends with clips.
-
Perform Dialysis:
-
Place the sealed tubing/cassette into a beaker containing a large volume (at least 1000x the sample volume) of cold (4°C) dialysis buffer.
-
Place the beaker on a magnetic stir plate and stir gently to facilitate diffusion.
-
Perform the dialysis at 4°C and protect the sample from light.
-
-
Change Buffer: For efficient removal of free dye, change the dialysis buffer completely at least 3-4 times over 24-48 hours. A common schedule is to change the buffer after 2-4 hours, then again after 8-12 hours, and then leave overnight.
-
Recover Sample: After the final buffer change, carefully remove the tubing/cassette from the buffer. Recover the purified conjugate solution into a clean tube.
-
Analysis: Determine the final concentration and DOL by spectrophotometry and assess purity by SDS-PAGE.
Visualizations
References
- 1. jenabioscience.com [jenabioscience.com]
- 3. drmr.com [drmr.com]
- 4. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. abcam.com [abcam.com]
- 7. abcam.cn [abcam.cn]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing laser and filter settings for Cy5 detection.
Welcome to the technical support center for optimizing laser and filter settings for Cy5 detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal laser and filter settings for Cy5 detection?
A1: To achieve the best signal from Cy5, it is crucial to align your laser excitation and emission filter with its spectral properties. Cy5 has an excitation peak around 649-651 nm and an emission peak at approximately 667-670 nm.[1][2][3]
-
Laser Excitation: The most effective and commonly used laser lines for exciting Cy5 are the 633 nm (HeNe laser) or 647 nm (krypton-argon laser).[2]
-
Emission Filter: A common and effective emission filter for Cy5 is a 660/20 nm bandpass filter, which collects the peak of the emission signal while minimizing background noise.[3]
Q2: I am observing a very weak Cy5 signal. What are the possible causes and solutions?
A2: A weak or non-existent signal is a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Incorrect Instrument Settings: Ensure your laser and filter settings are correctly configured for Cy5 as described in Q1. Verify that the correct laser is active and the appropriate filter cube is in the light path.
-
Low Antibody Concentration: The concentration of your Cy5-conjugated antibody may be too low. It is important to titrate your antibody to determine the optimal concentration for your specific experiment.[4][5]
-
Photobleaching: Cy5, like many fluorophores, is susceptible to photobleaching (light-induced signal degradation).[6] To mitigate this, reduce the laser power or the exposure time. The use of antifade mounting media can also significantly reduce photobleaching.[7]
-
Inefficient Staining: The staining protocol itself might be suboptimal. Ensure that incubation times and temperatures are appropriate for your sample and antibody.[5]
-
Sample Preparation Issues: Problems with sample fixation, permeabilization, or epitope retrieval can all lead to poor antibody binding and a weak signal.[8]
Q3: My images have high background fluorescence. How can I reduce it?
A3: High background can obscure your signal and make data interpretation difficult. Consider the following to reduce background noise:
-
Insufficient Washing: Inadequate washing after antibody incubation can leave unbound antibodies, contributing to high background. Increase the number and duration of your wash steps.[8]
-
Blocking Inefficiency: Incomplete blocking of non-specific binding sites is a frequent cause of high background. Ensure you are using an appropriate blocking buffer for a sufficient amount of time.
-
Autofluorescence: Some biological samples exhibit natural fluorescence (autofluorescence). This can be minimized by using a spectrally distinct fluorophore or by employing spectral unmixing if your imaging system supports it.
-
Antibody Concentration Too High: Using an excessive concentration of your fluorescently labeled antibody can lead to non-specific binding and increased background.[4][5] Titrate your antibody to find the lowest concentration that still provides a strong positive signal.
Q4: What is photobleaching and how can I prevent it with Cy5?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This results in a loss of fluorescent signal. While Cy5 has good photostability, it can still be an issue, especially with long or repeated exposures to high-intensity light.[9]
Here are some strategies to minimize photobleaching:
-
Use Antifade Reagents: Mounting your samples in a commercially available antifade medium can significantly protect your fluorophore from photobleaching.[7] Some antifade reagents also contain radical scavengers like ascorbic acid (Vitamin C) which have been shown to be effective.[10][11]
-
Minimize Light Exposure: Only expose your sample to the excitation light when you are actively acquiring an image. Use the lowest laser power and shortest exposure time that still provide an adequate signal-to-noise ratio.
-
Optimize Image Acquisition Settings: Use a sensitive detector (e.g., a PMT or sCMOS camera) to allow for shorter exposure times.[12]
-
Use Photostabilizing Solutions: For single-molecule studies, specialized photostabilizing solutions, such as the reducing and oxidizing system (ROXS), can be employed to extend the fluorescent lifetime of Cy5.[6][13]
Quantitative Data Summary
For easy comparison, the key spectral characteristics and recommended settings for Cy5 are summarized in the table below.
| Parameter | Wavelength (nm) | Recommended Laser Line (nm) | Recommended Emission Filter |
| Excitation Maximum | 649 - 651[1][2][3] | 633 or 647[2] | - |
| Emission Maximum | 667 - 670[1][2][3] | - | 660/20 nm Bandpass[3] |
Experimental Protocols
Protocol 1: Determining Optimal Antibody Titration
This protocol outlines the steps to find the ideal concentration of your Cy5-conjugated antibody to maximize the signal-to-noise ratio.
-
Prepare a Cell/Tissue Dilution Series: Prepare a series of slides or wells with your cells or tissue of interest.
-
Create Antibody Dilutions: Prepare a serial dilution of your Cy5-conjugated antibody. A typical starting range might be from 1:50 to 1:2000.
-
Staining: Stain each slide/well with a different antibody concentration, keeping all other staining parameters (incubation time, temperature, wash steps) constant.
-
Include Controls:
-
Positive Control: A sample known to express the target antigen, stained at a manufacturer-recommended concentration.
-
Negative Control (Isotype): A sample stained with a non-specific isotype control antibody at the same concentrations as your primary antibody.
-
Unstained Control: A sample that goes through the entire staining process without the addition of any antibody to assess autofluorescence.
-
-
Imaging: Image all samples using identical laser power, exposure time, and detector gain settings.
-
Analysis: Quantify the mean fluorescence intensity of the positive signal and the background for each antibody concentration. The optimal concentration will be the one that provides the highest signal-to-noise ratio (Signal Intensity / Background Intensity).
Protocol 2: Optimizing Instrument Settings for Signal-to-Noise Ratio (SNR)
This protocol will guide you through optimizing your imaging system's settings for the best possible SNR with Cy5.
-
Sample Preparation: Use a slide stained with your optimally titrated Cy5-conjugated antibody.
-
Initial Laser and Filter Setup: Set the excitation laser to 633 nm or 647 nm and use a Cy5-appropriate emission filter (e.g., 660/20 nm).
-
PMT/Detector Gain Adjustment:
-
Start with a low gain/voltage setting.
-
Image a brightly stained area and gradually increase the gain until the signal is clearly visible without significant pixel saturation (where the brightest pixels are pure white).
-
It is important to find a balance, as excessively high gain can amplify noise.[14]
-
-
Exposure Time Optimization:
-
With a moderate gain setting, acquire a series of images at different exposure times.
-
Choose the shortest exposure time that provides a clear signal well above the background. Longer exposures increase the risk of photobleaching.
-
-
Laser Power Adjustment:
-
Use the lowest laser power that still yields a satisfactory signal with your optimized gain and exposure time. This is the most critical parameter for minimizing photobleaching.
-
-
Evaluate SNR: For each setting combination, calculate the SNR. The optimal settings will be those that maximize this ratio. Many imaging software packages have tools to measure signal and background intensity.
Visual Guides
Caption: The process of Cy5 excitation and emission detection.
Caption: A troubleshooting workflow for common Cy5 detection issues.
References
- 1. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emsdiasum.com [emsdiasum.com]
- 8. Duolink™ PLAトラブルシューティングガイド [sigmaaldrich.com]
- 9. syronoptics.com [syronoptics.com]
- 10. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. convention2.allacademic.com [convention2.allacademic.com]
- 14. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
Technical Support Center: Cy5 Fluorescence in Fixation and Permeabilization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of fixation and permeabilization on Cy5 fluorescence.
Frequently Asked Questions (FAQs)
Q1: Will formaldehyde fixation quench my Cy5 signal?
Formaldehyde-based fixatives, such as paraformaldehyde (PFA), are generally considered compatible with Cy5 and other cyanine dyes. One study indicated that 2% paraformaldehyde does not significantly impact the fluorescence of various dyes[1]. However, prolonged fixation times or high concentrations of PFA could potentially lead to some signal reduction. It is always recommended to use fresh, methanol-free formaldehyde solutions for optimal results.
Q2: Can I use methanol to fix my cells when I'm using Cy5?
Methanol can be used for fixation and permeabilization simultaneously. However, it is a precipitating fixative that denatures proteins, which can sometimes alter epitope accessibility for antibody binding. While some small molecule dyes are resistant to methanol, it has been shown to reduce the brightness of phycoerythrin (PE) and its tandem dyes[1]. For Cy5, while direct quantitative data on signal loss is limited, it is generally considered more robust than fluorescent proteins. A sequential paraformaldehyde and methanol fixation has been shown to be effective for preserving some antigens and cell morphology[2].
Q3: Which permeabilization agent is best for preserving Cy5 fluorescence?
The choice of permeabilization agent can significantly impact the retention of fluorescent signals. For Cy5-labeled molecules, milder detergents are often preferred. Studies have shown that Triton X-100 can lead to a significant loss of Cy5-labeled mRNA, while Digitonin can retain over 90% of the signal.
Q4: My Cy5 signal is weak after fixation and permeabilization. What could be the cause?
Several factors could contribute to a weak Cy5 signal:
-
Suboptimal Fixation/Permeabilization: The choice of reagents and the duration of incubation are critical. Over-fixation or harsh permeabilization can lead to signal loss.
-
Photobleaching: Cy5 is susceptible to photobleaching, especially during prolonged exposure to excitation light.
-
Antibody Concentration: If using an antibody-based detection method, ensure that the primary and secondary antibody concentrations are optimized.
-
Reagent Quality: Use fresh, high-quality fixation and permeabilization reagents.
Q5: Can glutaraldehyde be used as a fixative with Cy5?
Glutaraldehyde is a more potent cross-linking agent than formaldehyde but can induce significant autofluorescence, which may interfere with the detection of your Cy5 signal[3]. Therefore, it is generally not recommended for fluorescence microscopy unless autofluorescence can be adequately quenched.
Troubleshooting Guides
Issue 1: Significant Decrease in Cy5 Signal After Permeabilization
Possible Cause: The detergent used for permeabilization is too harsh and is extracting the Cy5-labeled molecules from the cells.
Solutions:
-
Switch to a Milder Detergent: If you are using Triton X-100 or NP-40, consider switching to a milder detergent like Digitonin or Saponin.
-
Optimize Detergent Concentration and Incubation Time: Reduce the concentration of the detergent and the incubation time.
-
Perform a Titration Experiment: Test a range of detergent concentrations and incubation times to find the optimal conditions for your specific cell type and application.
Data Presentation: Impact of Permeabilization Agents on Signal Retention
| Permeabilization Agent | Fluorophore | Signal Retention/Effect | Reference |
| Digitonin | Cy5-mRNA | > 90% retention | |
| Triton X-100 | Cy5-mRNA | ~9% retention | |
| Saponin | Cy5-mRNA | ~12.5% retention | |
| Tween-20 | FITC | Highest mean fluorescence intensity compared to other detergents | |
| NP-40 | FITC | Moderate fluorescence intensity | |
| Triton X-100 | FITC | Lowest mean fluorescence intensity |
Experimental Protocols
Protocol 1: Formaldehyde Fixation and Digitonin Permeabilization for Optimal Cy5 Signal Retention
This protocol is recommended for intracellular targets where preserving the maximum Cy5 fluorescence is critical.
-
Cell Preparation: Grow cells on coverslips or in appropriate culture vessels.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation:
-
Prepare a fresh 4% paraformaldehyde (PFA) solution in PBS (methanol-free).
-
Incubate the cells in the 4% PFA solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Prepare a 50 µg/mL solution of Digitonin in PBS.
-
Incubate the fixed cells in the Digitonin solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining and Imaging: Proceed with your standard immunofluorescence staining protocol for Cy5 detection. Mount the coverslips using an anti-fade mounting medium.
Protocol 2: Methanol Fixation and Permeabilization
This protocol is a quicker alternative that combines fixation and permeabilization in a single step. It may be suitable for certain robust antigens but should be tested for its effect on your specific Cy5-conjugated antibody.
-
Cell Preparation: Grow cells on coverslips.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation and Permeabilization:
-
Aspirate the PBS and add ice-cold 100% methanol.
-
Incubate at -20°C for 10 minutes.
-
Remove the methanol and allow the coverslips to air dry completely.
-
-
Rehydration and Staining:
-
Rehydrate the cells by washing them three times with PBS.
-
Proceed with your standard immunofluorescence staining protocol.
-
Visualizations
Caption: General experimental workflow for immunofluorescence staining with Cy5.
Caption: Decision tree for selecting a fixation method for Cy5 experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sequential paraformaldehyde and methanol fixation for simultaneous flow cytometric analysis of DNA, cell surface proteins, and intracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching of Cy5 Fluorescence by Adjacent Nucleobases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Cy5 fluorescence quenching by adjacent nucleobases.
Frequently Asked Questions (FAQs)
Q1: What is Cy5 fluorescence quenching by adjacent nucleobases?
A1: Cy5 is a fluorescent dye commonly used to label oligonucleotides for various applications. When Cy5 is in close proximity to certain nucleobases (the building blocks of DNA and RNA), its fluorescence intensity can be significantly reduced, a phenomenon known as quenching. This effect is highly dependent on the specific sequence of nucleobases near the dye.
Q2: Which nucleobases cause the most significant quenching of Cy5 fluorescence?
A2: Generally, pyrimidines, and particularly cytosine, are known to suppress Cy5 fluorescence.[1][2] In contrast, purines, especially guanine, tend to result in higher fluorescence intensity.[1][2] The order of fluorescence enhancement for Cy3, a related dye, has been reported as dG > dA > dT > dC, and similar trends are observed for Cy5.[1][3]
Q3: What is the underlying mechanism of Cy5 quenching by nucleobases?
A3: The primary mechanism proposed for the sequence-dependent fluorescence changes of Cy5 is the modulation of the potential energy barrier for rotational isomerization in the excited state.[1] Unlike some other dyes, quenching of Cy5 by guanine via photoinduced charge transfer is not considered thermodynamically favorable.[1][4] Interaction with nucleobases, particularly purines, can restrict the dye's rotation, which in turn inhibits non-radiative decay pathways (like isomerization) and promotes fluorescence.[1][5] When tethered to double-stranded DNA, Cy5 can adopt a more rigid planar configuration, which also reduces isomerization and increases fluorescence quantum yield.[1][5]
Q4: How does the structure of the nucleic acid (single-stranded vs. double-stranded) affect Cy5 fluorescence?
A4: The structure of the nucleic acid significantly impacts Cy5 fluorescence. When Cy5 is attached to the end of a double-stranded DNA (dsDNA) helix, it can be positioned in a "capping" configuration, similar to an extra base pair.[1][5] This restricted environment inhibits the dye's isomerization, leading to a higher fluorescence quantum yield and lifetime compared to when it is attached to a more flexible single-stranded DNA (ssDNA).[5] The formation of a duplex can disrupt interactions between Cy5 and unpaired guanines and thymines that occur in single-stranded probes.[4]
Q5: Can the position of the nucleobase relative to Cy5 influence the degree of quenching?
A5: Yes, the spatial arrangement of nucleobases relative to the Cy5 dye is crucial. Studies have shown that the fluorescence intensity of terminally-labeled Cy5 is sensitive to all five bases in a 5-mer sequence.[1][2] For both Cy3 and Cy5, there is an indication that the dye interacts more strongly with more distal bases within a short overhang.[3]
Troubleshooting Guide
Issue 1: Low or no fluorescence signal from a Cy5-labeled oligonucleotide.
Possible Cause 1: Quenching by adjacent nucleobases.
-
Troubleshooting Steps:
-
Analyze the sequence: Examine the nucleotide sequence immediately surrounding the Cy5 label. A high content of pyrimidines, especially cytosine, in the vicinity of the dye can lead to significant quenching.[1][2]
-
Redesign the oligonucleotide: If possible, modify the sequence to place purine bases (G or A) next to the Cy5 dye. This has been shown to enhance fluorescence.[1][2]
-
Incorporate an insulator: Consider inserting a spacer or "insulator" between the Cy5 dye and the quenching nucleobases. While not extensively studied for Cy5, for other dyes, insulators like dihydrothymidine (DHT) or a terphenyl nucleoside have been shown to reduce quenching.
-
Possible Cause 2: Photobleaching.
-
Troubleshooting Steps:
-
Reduce excitation intensity: High laser power can lead to irreversible photobleaching. Use the lowest laser power that provides a sufficient signal-to-noise ratio.[4]
-
Use photostabilizing agents: Employ oxygen scavenging systems (e.g., glucose oxidase and catalase - GGO) and triplet state quenchers (e.g., Trolox, cyclooctatetraene) in your buffer to reduce photobleaching.[6] The combination of an oxygen scavenging solution and a photostabilizing solution can significantly increase the observable lifetime of Cy5.[6]
-
Limit exposure time: Minimize the duration of exposure to the excitation light.
-
Possible Cause 3: Issues with oligonucleotide synthesis or labeling.
-
Troubleshooting Steps:
-
Verify labeling efficiency: Confirm that the Cy5 dye was successfully conjugated to the oligonucleotide. This can be checked by mass spectrometry or by running the labeled oligo on a denaturing polyacrylamide gel and visualizing the fluorescence.
-
Check oligonucleotide integrity: Ensure the oligonucleotide is not degraded. This can also be assessed by gel electrophoresis.
-
Issue 2: Inconsistent fluorescence intensity between different Cy5-labeled probes of similar length.
Possible Cause: Sequence-dependent fluorescence variation.
-
Troubleshooting Steps:
-
Normalize fluorescence data: If you are comparing the fluorescence of different sequences, it is crucial to be aware that the intensity can vary significantly based on the local nucleotide environment.[1][2] The fluorescence intensity of Cy5 can drop by almost two-thirds across the range of all possible 5-mer sequences.[1]
-
Use a reference dye: In quantitative applications, consider using a reference dye that is less sensitive to the local environment for normalization purposes.
-
Calibrate with known sequences: If possible, calibrate your system using a set of oligonucleotides with known sequences that exhibit a range of fluorescence intensities to create a correction factor.
-
Quantitative Data
Table 1: Influence of Adjacent Nucleobases on Cyanine Dye Fluorescence
| Nucleobase Composition at 5' End | Relative Fluorescence Intensity (Cy5) | Relative Fluorescence Intensity (Cy3) |
| Purine-rich sequences | Higher | Higher |
| Pyrimidine-rich sequences | Lower | Lower |
| Sequences with 5' Guanine | Highest | Highest |
| Sequences with Cytosine | Suppressed | Suppressed |
This table summarizes the general trends observed in studies on the sequence-dependent fluorescence of Cy3 and Cy5.[1][2][3] The fluorescence intensity of Cy5 can vary by up to two-thirds depending on the 5-mer sequence it is attached to.[1]
Experimental Protocols
Protocol 1: Measuring Sequence-Dependent Cy5 Fluorescence using a Microarray
This protocol is a generalized procedure based on methodologies used to determine the fluorescence intensity of dyes on terminally-labeled oligonucleotides.[1][2]
-
Oligonucleotide Synthesis: Synthesize a library of all possible 5'-Cy5-labeled 5-mers directly on a microarray chip using light-directed in-situ synthesis. Include quality control and alignment sequences.
-
Microarray Hybridization (for dsDNA studies): For double-stranded analysis, hybridize a complementary strand to the synthesized oligonucleotides on the array.
-
Fluorescence Scanning: Scan the microarray using a fluorescence scanner with appropriate excitation and emission wavelengths for Cy5 (e.g., excitation ~650 nm, emission ~670 nm).
-
Data Extraction: Extract the fluorescence intensity values for each sequence-specific feature on the microarray using appropriate software.
-
Data Analysis:
-
Average the intensity values from replicate features for each unique sequence.
-
Normalize the data to account for variations in synthesis efficiency or scanner performance.
-
Rank the sequences from highest to lowest fluorescence intensity to identify consensus sequences that enhance or quench Cy5 fluorescence.
-
Protocol 2: Analysis of Cy5 Blinking Kinetics by Fluorescence Correlation Spectroscopy (FCS)
This protocol is based on the methodology used to study the influence of unpaired nucleobases on the fluorescence blinking kinetics (FBKs) of Cy5.[4]
-
Sample Preparation:
-
Prepare Cy5-labeled single-stranded DNA probes with varying sequences, particularly focusing on the content and position of guanines and thymines.
-
For duplex studies, hybridize the labeled probes with their complementary strands.
-
Dilute the samples to a final concentration of 5 nM in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂).[4]
-
-
FCS Measurement:
-
Use a confocal microscope equipped for FCS.
-
Excite the sample with a laser at a wavelength appropriate for Cy5 (e.g., 637 nm) at a low intensity (e.g., 100 µW) to avoid saturation and photobleaching.[4]
-
Focus the laser 10 µm into the sample solution.
-
Collect the fluorescence fluctuations for a duration of 100 seconds for each measurement.
-
-
Data Analysis:
-
Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.
-
Fit the ACF with a model that accounts for diffusion and the photophysical blinking kinetics of Cy5 to extract the mean relaxation time (MRT).
-
Correlate the MRT with the sequence composition (e.g., GT content) of the DNA probes to understand the influence of specific nucleobases on the blinking kinetics.[4]
-
Visualizations
Caption: Mechanism of Cy5 fluorescence modulation by an adjacent nucleobase.
Caption: Troubleshooting workflow for low Cy5 fluorescence signals.
References
- 1. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tunable Blinking Kinetics of Cy5 for Precise DNA Quantification and Single-Nucleotide Difference Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cy5 Acid (mono SO3) vs. Alexa Fluor 647
For researchers in cellular biology, drug development, and molecular diagnostics, the selection of a fluorescent dye is a critical decision that directly impacts experimental outcomes. In the far-red spectrum, both Cy5 acid and Alexa Fluor 647 are common choices for labeling proteins, nucleic acids, and other biomolecules. While spectrally similar, their performance characteristics diverge significantly. This guide provides an objective, data-driven comparison to inform the selection process for demanding applications such as fluorescence microscopy, flow cytometry, and Western blotting.
Core Spectroscopic and Photophysical Properties
The fundamental attributes of a fluorophore—its ability to absorb and emit light, and the efficiency of this process—are paramount. While Cy5 and Alexa Fluor 647 can be used with the same instrument filter sets, their intrinsic properties show key differences. Alexa Fluor 647 exhibits a higher quantum yield, meaning it more efficiently converts absorbed light into a fluorescent signal.
| Property | Cy5 acid (mono SO3) | Alexa Fluor™ 647 |
| Max Excitation (Ex) | ~649 nm | ~650 nm |
| Max Emission (Em) | ~670 nm | ~668 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ |
| Quantum Yield (QY) | ~0.20 | ~0.33 |
Data represents typical values for the free dye in aqueous solution. Conjugation to biomolecules can alter these properties.
Performance Under Experimental Conditions
Beyond the fundamental specifications, the practical performance of a dye when conjugated to a biomolecule and used in a typical experimental workflow is the most critical factor.
Brightness
The effective brightness of a conjugated fluorophore is a product of its molar extinction coefficient and its quantum yield. While both dyes possess high extinction coefficients, the superior quantum yield of Alexa Fluor 647 results in an intrinsically brighter signal.
Furthermore, Cy5 has a known tendency to form non-fluorescent aggregates when multiple dye molecules are conjugated to a single protein (i.e., at a high degree of labeling or DOL). This aggregation leads to significant fluorescence quenching.[1] Alexa Fluor 647 conjugates can be labeled more densely with less self-quenching, resulting in significantly brighter bioconjugates compared to their Cy5 counterparts.[2][3]
Photostability
Photostability, or the resistance to irreversible light-induced degradation (photobleaching), is crucial for applications requiring prolonged or intense illumination, such as confocal microscopy and super-resolution imaging. Alexa Fluor 647 is markedly more photostable than Cy5.[3][4] In direct comparison experiments under continuous illumination, Alexa Fluor 647 conjugates retain a significantly higher percentage of their initial fluorescence over time compared to Cy5 conjugates.[3]
Environmental Sensitivity
The fluorescence of many dyes is sensitive to environmental factors like pH. The fluorescence of Alexa Fluor 647 is stable and insensitive to pH across a broad range of 4 to 10.[5][6] This stability ensures more reliable and reproducible results in various buffers and cellular environments without signal fluctuation due to minor pH shifts.
Key Experimental Protocols
To provide context for the performance data, the following are detailed methodologies for common applications where these dyes are employed.
Protocol 1: Indirect Immunofluorescence Staining
This protocol outlines the steps for staining fixed and permeabilized cells using a primary antibody followed by a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgG H&L, Alexa Fluor 647).
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a 24-well plate to ~70-80% confluency.
-
Aspirate the culture medium and wash twice with 1X Phosphate Buffered Saline (PBS), pH 7.4.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Wash three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBST for 5 minutes each.
-
Dilute the Alexa Fluor 647 or Cy5-conjugated secondary antibody in blocking buffer. Protect this solution from light. Recommended starting dilution is 1:500 to 1:2000.
-
Incubate with the secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Image the slide using a fluorescence microscope or confocal microscope equipped with appropriate filter sets for the far-red spectrum (e.g., Ex: 630-650 nm, Em: 660-680 nm).
-
Protocol 2: Photobleaching Comparison Assay
This protocol provides a method to directly compare the photostability of two fluorophore conjugates.
-
Sample Preparation:
-
Prepare solutions of Alexa Fluor 647-conjugated antibody and Cy5-conjugated antibody at the same concentration (e.g., 1 µg/mL) and degree of labeling in PBS.
-
Place a 10 µL drop of each solution onto separate microscope slides and cover with a coverslip. Seal the edges.
-
-
Microscope Setup:
-
Use a confocal or epifluorescence microscope. Select an objective with high numerical aperture (e.g., 60x or 100x oil immersion).
-
Set the excitation laser/light source power to a constant, high-intensity level. Ensure all settings (laser power, gain, pinhole size, detector sensitivity) are identical for both samples.
-
-
Data Acquisition:
-
Focus on the sample and select a region of interest (ROI).
-
Acquire an initial image (Time 0) with a brief exposure to minimize initial photobleaching.
-
Continuously illuminate the ROI with the excitation light.
-
Acquire images of the same ROI at fixed intervals (e.g., every 5 seconds) for a total duration of 2-5 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
For each fluorophore, normalize the intensity at each time point to the initial intensity at Time 0.
-
Plot the normalized fluorescence intensity as a function of time for both Alexa Fluor 647 and Cy5. The resulting curves will directly visualize the rate of photobleaching for each dye.
-
Visualized Workflows and Relationships
Diagrams created using DOT language provide clear visual representations of experimental processes and the factors influencing signal quality.
Caption: Workflow for indirect immunofluorescence staining.
References
- 1. Video: Double Labeling Immunofluorescence using Antibodies from the Same Species to Study Host-Pathogen Interactions [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biocompare.com [biocompare.com]
- 4. m.youtube.com [m.youtube.com]
- 5. IF Video Protocol | Proteintech Group [ptglab.com]
- 6. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Far-Red Fluorescent Dyes: Cy5 Acid (mono SO3) vs. The Competition
In the realm of fluorescence-based biological research, the choice of a far-red fluorescent dye can significantly impact the quality and reliability of experimental data. These dyes, with their longer excitation and emission wavelengths, offer a distinct advantage by minimizing autofluorescence from endogenous cellular components and enabling deeper tissue penetration.[1][2][3] This guide provides an objective comparison of Cy5 acid (mono SO3) with other popular far-red fluorescent dyes, namely Alexa Fluor 647 and DyLight 650, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Performance at a Glance: A Quantitative Comparison
The selection of an appropriate fluorescent dye hinges on several key photophysical properties that dictate its performance in various applications. These include the excitation and emission maxima, which determine the optimal laser lines and filter sets; the molar extinction coefficient, a measure of how strongly the dye absorbs light at a given wavelength; the quantum yield, which represents the efficiency of converting absorbed light into emitted fluorescence; and photostability, the dye's resistance to fading upon exposure to light.[1][3] The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield.[1][3]
Here, we summarize the key performance metrics of Cy5 acid (mono SO3), Alexa Fluor 647, and DyLight 650 in a structured table for easy comparison.
| Property | Cy5 acid (mono SO3) | Alexa Fluor 647 | DyLight 650 |
| Excitation Maximum (nm) | ~646 | ~650 | ~652 |
| Emission Maximum (nm) | ~662 | ~665 | ~672 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~239,000 | ~250,000 |
| Quantum Yield | ~0.2 | ~0.33 | Not readily available |
| Brightness (Molar Extinction Coefficient x Quantum Yield) | ~50,000 | ~78,870 | Not available |
| Photostability | Good | Excellent | Good |
Note: The quantum yield for DyLight 650 is not consistently reported in publicly available resources. Brightness is a calculated value and should be used as a relative measure of performance.
Based on the available data, Alexa Fluor 647 demonstrates superior brightness due to its higher quantum yield compared to Cy5. While the molar extinction coefficients of Cy5 and DyLight 650 are comparable and slightly higher than that of Alexa Fluor 647, the significantly higher quantum yield of Alexa Fluor 647 results in a brighter overall signal. Furthermore, studies have shown that Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5, a critical factor for imaging applications that require prolonged exposure to excitation light.
Experimental Protocols: A Guide to Application
The performance of these far-red dyes can be evaluated in various experimental settings. Below are detailed methodologies for key applications, providing a framework for their comparative assessment.
Immunofluorescence Staining Protocol
This protocol outlines the steps for staining cells with fluorescently labeled antibodies to visualize the localization of specific proteins.
1. Cell Preparation:
- Culture cells on sterile glass coverslips or in imaging-grade multi-well plates.
- Wash the cells twice with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization (for intracellular targets):
- Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
3. Blocking:
- Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin and 0.1% Tween-20 in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.
4. Primary Antibody Incubation:
- Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations.
- Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
- Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
5. Secondary Antibody Incubation:
- Dilute the fluorescently labeled secondary antibody (conjugated to Cy5, Alexa Fluor 647, or DyLight 650) in the blocking buffer.
- Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBST for 5 minutes each, protected from light.
6. Mounting and Imaging:
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Image the cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen far-red dye.
Flow Cytometry Protocol
This protocol describes the analysis of cell populations using fluorescently labeled antibodies.
1. Cell Preparation:
- Prepare a single-cell suspension from tissues or cell culture.
- Wash the cells with a staining buffer (e.g., PBS with 2% Fetal Bovine Serum).
- Adjust the cell concentration to 1 x 10^6 cells/mL.
2. Staining:
- Add the fluorescently labeled primary antibody to the cell suspension.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with the staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
3. Data Acquisition:
- Resuspend the cells in the staining buffer.
- Analyze the cells on a flow cytometer equipped with a laser that can excite the far-red dye (e.g., a 633 nm or 640 nm laser).
- Collect the fluorescence emission using the appropriate detectors and filters.
Western Blotting Protocol
This protocol details the detection of specific proteins on a membrane using fluorescently labeled secondary antibodies.
1. Protein Separation and Transfer:
- Separate proteins by SDS-PAGE and transfer them to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
2. Blocking:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking solution in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
3. Primary Antibody Incubation:
- Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
4. Secondary Antibody Incubation:
- Incubate the membrane with the fluorescently labeled secondary antibody (conjugated to Cy5, Alexa Fluor 647, or DyLight 650) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
- Wash the membrane three times with TBST for 10 minutes each, protected from light.
5. Imaging:
- Image the membrane using a fluorescence imaging system with the appropriate excitation and emission settings for the chosen far-red dye.
Visualizing the Workflow and Key Considerations
To further aid in understanding the experimental process and the factors influencing dye selection, the following diagrams are provided.
References
A Head-to-Head Comparison of Photostability: Cy5 vs. DyLight Dyes
In the realm of fluorescence-based research, the selection of a robust and reliable fluorophore is paramount to generating high-quality, reproducible data. For researchers, scientists, and drug development professionals, the photostability of a fluorescent dye is a critical performance metric, directly impacting the duration of imaging experiments and the quantitative accuracy of the results. This guide provides an objective comparison of the photostability of the widely used Cy5 dye against the DyLight family of fluorescent dyes, supported by available experimental data and detailed experimental protocols.
Executive Summary
DyLight dyes are consistently reported to exhibit superior photostability and higher fluorescence intensity compared to Cy dyes, including the popular Cy5. This enhanced resistance to photobleaching allows for longer exposure times and more robust performance in demanding applications such as fluorescence microscopy and flow cytometry. While direct, comprehensive quantitative comparisons across a range of DyLight dyes under identical conditions are limited in publicly available literature, existing studies and manufacturer data indicate a clear advantage for the DyLight series in terms of photostability.
Quantitative Data Summary
A key aspect of photostability is the dye's resistance to irreversible photodegradation upon exposure to excitation light. One study directly compared the sequence-dependent fluorescence intensity of Cy5 and DyLight 647 (spectrally similar to DyLight 650) when conjugated to single-stranded DNA. This provides an insight into their relative stability in a specific experimental context.
| Dye | Maximum Fluorescence Intensity Drop (%) on ssDNA | Reference |
| Cy5 | ~65% | [1] |
| DyLight 647 | ~40% | [1] |
This data suggests that under these specific conditions, DyLight 647 is less susceptible to fluorescence intensity loss, which can be a contributing factor to its overall photostability.[1]
Key Performance Attributes
Cy5:
-
Advantages: Widely used and well-characterized, extensive body of literature.
-
Limitations: Prone to photobleaching, especially under intense or prolonged illumination.[2][3] Its fluorescence can also be sensitive to the local environment.
DyLight Dyes:
-
Advantages: Generally exhibit higher fluorescence intensity and greater photostability than Cy dyes.[2][3][4] They are also reported to be less sensitive to pH changes.[4][5] This allows for more time for image capture and greater signal-to-noise ratios.
-
Limitations: As a broader family of dyes, performance can vary between different DyLight members.
Experimental Protocols
To ensure accurate and reproducible assessment of fluorophore photostability, a well-defined experimental protocol is essential. Below is a generalized methodology for quantifying the photobleaching of fluorescent dyes.
Protocol: Measuring Photobleaching via Time-Lapse Confocal Microscopy
1. Sample Preparation:
- Prepare a sample with the fluorescently labeled molecules of interest (e.g., antibodies, oligonucleotides) immobilized on a glass slide or coverslip.
- The mounting medium should be consistent across all samples and can include an anti-fading agent for comparison, though for direct photostability tests, a standard buffer is often used.
2. Imaging System Setup:
- Use a confocal laser scanning microscope equipped with the appropriate laser line for excitation of the specific dye (e.g., 633 nm or 647 nm for Cy5 and DyLight 650/647).
- Set the laser power, detector gain, and pinhole size to achieve a good initial signal-to-noise ratio without saturating the detector. These settings must be kept constant throughout the experiment and for all dyes being compared.
3. Image Acquisition:
- Select a region of interest (ROI) containing the fluorescent sample.
- Acquire a time-lapse series of images of the ROI. The time interval and the total duration of the acquisition will depend on the photostability of the dyes being tested. For highly stable dyes, longer acquisition times with more frames will be necessary.
4. Data Analysis:
- Measure the mean fluorescence intensity within the ROI for each image in the time series.
- Correct for any background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.
- Normalize the fluorescence intensity of each frame to the initial intensity of the first frame (t=0).
- Plot the normalized fluorescence intensity as a function of time.
- The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life (t₁⸝₂) or the photobleaching rate constant.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a photobleaching experiment.
Conclusion
References
- 1. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leinco.com [leinco.com]
- 3. Dylight® Fluorophores Antibodies & Reagents - Leinco Technologies [leinco.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Quantum Yield of Cyanine Dyes
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the selection of an appropriate dye is paramount for achieving sensitive and reliable results. Cyanine dyes, a class of synthetic fluorophores, are widely employed due to their high molar extinction coefficients and tunable fluorescence spectra spanning the visible and near-infrared (NIR) regions. A critical parameter for evaluating the performance of a fluorescent dye is its quantum yield (QY), which represents the efficiency of converting absorbed photons into emitted fluorescence. This guide provides a comparative overview of the quantum yields of common cyanine dyes, details the experimental protocol for their measurement, and illustrates key workflows relevant to their application.
Data Presentation: Quantum Yield of Common Cyanine Dyes
The quantum yield of cyanine dyes is highly sensitive to their molecular structure and local environment, including the solvent, viscosity, and conjugation to biomolecules. The following table summarizes the reported quantum yields for several widely used cyanine dyes and their derivatives. It is important to note that these values can vary between studies due to different measurement conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| Cy3 | ~550 | ~570 | 0.04 - 0.3 | Aqueous solutions[1][2] |
| ~0.15 | Viscosity and temperature dependent[3] | |||
| 0.24 | In the absence of silver particles[2] | |||
| Cy3B | 558 | 572 | 0.67 | |
| Cy3.5 | 581 | 594 | 0.15 | |
| Cy5 | ~650 | ~670 | 0.27 - 0.3 | PBS[1][2] |
| 0.20 | In the absence of silver particles[2] | |||
| 0.56 - 0.64 | In Dichloromethane (derivatives)[4] | |||
| Cy5.5 | 675 | 694 | 0.28 | |
| Cy7 | 743 | 767 | 0.28 | |
| Sulfo-Cy3 | Improved solubility and quantum yield in aqueous solutions[5] | |||
| Sulfo-Cy5 | Improved solubility and quantum yield in aqueous solutions | |||
| Sulfo-Cy7 | Improved solubility and quantum yield in aqueous solutions[6] |
Note: The quantum yields of cyanine dyes can be significantly influenced by factors such as conjugation to biomolecules, which can either enhance or quench their fluorescence. For instance, the quantum yield of Cy5 can be enhanced when conjugated to specific DNA sequences[7]. Modifications to the cyanine structure, such as deuteration or the addition of certain substituents, can also lead to significant changes in quantum yield[3][8].
Experimental Protocols: Measuring Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Principle
The quantum yield of the unknown sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (sample)
-
Reference standard with a known quantum yield in the same spectral region as the sample
-
Spectroscopic grade solvents
Procedure
-
Selection of a Reference Standard: Choose a reference standard that has a well-characterized quantum yield and absorbs and emits in a similar wavelength range as the sample.
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample and the reference standard in the same spectroscopic grade solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements of the sample and the reference.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference.
-
The slopes of the resulting linear fits for the sample (m_s) and the reference (m_r) are proportional to their quantum yields.
-
-
Calculation:
-
Calculate the quantum yield of the sample using the modified equation: Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2)
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Cy5 photosensitizers for cancer phototherapy: a low singlet–triplet gap provides high quantum yield of singlet oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. osti.gov [osti.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Validating the conjugation of Cy5 acid (mono SO3) to a target molecule.
A Researcher's Guide to Validating Cy5 Acid (mono SO3) Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of a fluorescent dye like Cy5 to a target molecule is a critical first step in a multitude of applications, from immunoassays to in vivo imaging. This guide provides a comparative overview of key methods for validating the conjugation of Cy5 acid (mono SO3), offering detailed experimental protocols and data-driven comparisons to aid in selecting the most appropriate validation strategy.
The covalent attachment of Cy5, a bright and photostable cyanine dye, to a target molecule such as a protein, antibody, or oligonucleotide, enables the sensitive detection and quantification of that molecule.[][2] However, assuming conjugation has occurred without proper validation can lead to misleading results and wasted resources. Therefore, robust validation is essential to confirm the success of the conjugation reaction and to characterize the final product.
Key Validation Methods at a Glance
Several analytical techniques can be employed to validate the conjugation of Cy5 acid to a target molecule. The most common and reliable methods include UV-Vis spectroscopy for determining the degree of labeling, mass spectrometry for confirming covalent attachment and identifying the modification site, and high-performance liquid chromatography (HPLC) for assessing the purity of the conjugate.
| Validation Method | Information Provided | Sensitivity | Cost | Complexity |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | Moderate | Low | Low |
| Mass Spectrometry | Confirmation of covalent bond, mass of conjugate, site of conjugation | High | High | High |
| HPLC | Purity of the conjugate, separation of labeled from unlabeled molecules | High | Moderate | Moderate |
Experimental Protocols
UV-Vis Spectroscopy for Determining Degree of Labeling (DOL)
UV-Vis spectroscopy is a straightforward and accessible method to quantify the number of dye molecules conjugated to each target molecule, known as the Degree of Labeling (DOL).[3] The calculation is based on the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy5 (around 650 nm).[4]
Protocol:
-
Sample Preparation:
-
Purify the Cy5-conjugated molecule from any unreacted, free dye using a suitable method like gel filtration or dialysis.[3]
-
Prepare a solution of the purified conjugate in a suitable buffer (e.g., PBS).
-
-
Spectrophotometer Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 650 nm (A650) using a spectrophotometer.
-
-
Calculation of DOL:
-
The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of Cy5 at 280 nm.
-
Protein Concentration (M) = [A280 - (A650 × CF)] / ε_protein
-
Where:
-
CF is the correction factor for Cy5 absorbance at 280 nm (typically around 0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
The concentration of the Cy5 dye is calculated as:
-
Cy5 Concentration (M) = A650 / ε_Cy5
-
Where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).
-
-
The DOL is the molar ratio of the dye to the protein:
-
DOL = Cy5 Concentration / Protein Concentration
-
-
An optimal DOL for antibodies is typically between 3 and 7, as higher ratios can lead to solubility issues and fluorescence quenching.[3]
Mass Spectrometry for Confirmation of Conjugation
Mass spectrometry (MS) provides definitive evidence of covalent conjugation by measuring the mass of the intact conjugate.[5][6] High-resolution mass spectrometry can also be used to identify the specific amino acid residues where the dye has attached.
Protocol:
-
Sample Preparation:
-
The purified Cy5 conjugate is prepared in a buffer compatible with mass spectrometry analysis (e.g., containing volatile salts like ammonium bicarbonate).
-
-
Mass Spectrometry Analysis:
-
The sample is introduced into the mass spectrometer (e.g., via electrospray ionization for proteins).
-
The mass-to-charge ratio (m/z) of the ions is measured.
-
-
Data Analysis:
-
The obtained mass spectrum is analyzed to identify the peak corresponding to the Cy5-conjugated molecule.
-
The mass of the conjugate should be equal to the mass of the target molecule plus the mass of the conjugated Cy5 dye(s).
-
For more detailed analysis, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS) to pinpoint the exact site of dye attachment.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating the successfully conjugated molecule from the unconjugated target molecule and any remaining free dye.[5][7] This is crucial for ensuring that the downstream application uses a pure and well-characterized reagent.
Protocol:
-
Sample Preparation:
-
The reaction mixture containing the Cy5 conjugate is filtered to remove any particulates.
-
-
HPLC Analysis:
-
The sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column for proteins or an ion-exchange column).[5]
-
A gradient of solvents is used to elute the components from the column.
-
The eluate is monitored by a detector, typically a UV-Vis detector set to the absorbance wavelengths of the protein (280 nm) and Cy5 (650 nm).
-
-
Data Analysis:
-
The resulting chromatogram will show distinct peaks for the conjugated molecule, the unconjugated molecule, and the free dye.
-
The retention time of the conjugate will typically be different from that of the unconjugated molecule due to the change in hydrophobicity or charge imparted by the Cy5 dye.
-
The purity of the conjugate can be assessed by calculating the area under the peak corresponding to the conjugate relative to the total area of all peaks.
-
Comparison with Alternative Dyes
While Cy5 is a widely used and effective dye, several alternatives are available, each with its own set of properties that may be advantageous for specific applications.[8]
| Dye | Key Features | Validation Considerations |
| Alexa Fluor 647 | High photostability and brightness, pH insensitive.[8] | Similar validation methods as Cy5. The molar extinction coefficient and correction factor will differ. |
| iFluor 647 | Strong fluorescence and high photostability, pH-independent fluorescence.[8] | Validation protocols are analogous to those for Cy5, with adjustments for its specific spectral properties. |
| ATTO 647N | High fluorescence quantum yield and good stability over a wide pH range. | Standard validation techniques apply, requiring the use of the appropriate extinction coefficient for ATTO 647N. |
| DyLight 649 | Similar performance and spectral properties to Cy5. | Validation is performed using the same methods as for Cy5, with dye-specific parameters. |
The choice of dye can influence the conjugation efficiency and the properties of the final conjugate.[2] Therefore, it is crucial to perform thorough validation regardless of the dye used. The principles and protocols described for Cy5 are broadly applicable to these alternative dyes, with the primary difference being the specific spectral properties (excitation/emission maxima and molar extinction coefficients) that must be used in the calculations.
Conclusion
Validating the conjugation of Cy5 acid to a target molecule is a non-negotiable step for ensuring the reliability and reproducibility of experimental results. By employing a combination of techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC, researchers can confidently characterize their conjugates, leading to more accurate and meaningful data in their downstream applications. This guide provides the foundational knowledge and protocols to establish a robust validation workflow in your laboratory.
References
- 2. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drmr.com [drmr.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly chromophoric Cy5-methionine for N-terminal fluorescent tagging of proteins in eukaryotic translation systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. drmr.com [drmr.com]
A Researcher's Guide to Mounting Media for Optimal Cy5 Performance
For researchers, scientists, and drug development professionals utilizing the far-red fluorescent dye Cy5, selecting the appropriate mounting medium is critical for achieving high-quality, reproducible imaging results. The brightness and photostability of Cy5 are significantly influenced by its local chemical environment. This guide provides a comparative analysis of common mounting media, supported by experimental data, to aid in making an informed decision for your specific application.
The ideal mounting medium preserves the fluorescence signal, minimizes photobleaching, and provides a refractive index (RI) that matches the immersion oil of the objective lens to reduce spherical aberration. This guide will delve into the performance of Cy5 in various types of mounting media, from simple buffered glycerol to commercial antifade formulations.
Key Factors Influencing Cy5 Performance in Mounting Media
Several factors within a mounting medium can dramatically affect the fluorescence properties of Cy5. Understanding these is key to optimizing your imaging experiments.
-
Refractive Index (RI): Mismatches between the RI of the mounting medium and the objective's immersion medium (e.g., oil RI ≈ 1.518) can lead to a loss of signal and reduced resolution, particularly in the z-axis.
-
pH: The pH of the mounting medium can influence the charge state and conformation of the fluorophore, thereby affecting its brightness.
-
Antifade Reagents: These components are designed to reduce photobleaching by scavenging reactive oxygen species. However, some antifade agents can have detrimental effects on certain fluorophores.
-
Viscosity: Higher viscosity can restrict the movement of the fluorophore, which can sometimes lead to an increase in quantum yield.
Below is a DOT script that generates a diagram illustrating the interplay of these factors.
Factors in mounting media affecting Cy5 performance.
Comparison of Common Mounting Media for Cy5
The following table summarizes the properties and expected performance of Cy5 in a selection of common mounting media. The quantitative values for Cy5 performance are based on published data for similar environments and qualitative reports.
| Mounting Medium | Key Components | Refractive Index (RI) | Expected Cy5 Brightness | Expected Cy5 Photostability | Advantages | Disadvantages |
| PBS/Glycerol (90%) | Phosphate-Buffered Saline, Glycerol | ~1.46 | Moderate | Low | Simple to prepare, inexpensive. | Lacks antifade, RI mismatch with oil. |
| Glycerol with n-Propyl Gallate (NPG) | Glycerol, NPG (antifade) | ~1.46 | Moderate | Moderate | Inexpensive, provides some photoprotection. | NPG can be difficult to dissolve. |
| ProLong Gold/Diamond | Proprietary antifade formulation | Cured: ~1.47 | High | High[1] | Excellent photostability for many dyes, hard-setting. | Curing time required, proprietary formulation. |
| Vectashield | Contains p-phenylenediamine (PPD) | ~1.45 | Low to Moderate | Low to Moderate | Widely used, good for some fluorophores. | PPD is known to be detrimental to cyanine dyes[2]. |
| DPX (Depex) | Distyrene, Plasticizer, Xylene | ~1.52 | High | High | RI match to oil, permanent mounting.[2] | Requires sample dehydration, harsh solvents. |
Note: The expected performance is an estimation based on available data. Actual performance may vary depending on the specific experimental conditions.
Experimental Protocols
Accurate comparison of mounting media requires standardized experimental protocols. Below are methodologies for assessing the brightness and photostability of Cy5.
Protocol for Measuring Cy5 Brightness (Relative Fluorescence Intensity)
-
Sample Preparation:
-
Prepare identical samples stained with a Cy5 conjugate (e.g., antibody or oligonucleotide).
-
Mount the samples in the different mounting media being compared.
-
Allow hardening media to cure completely according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Use a fluorescence microscope (confocal or widefield) with a suitable laser line for Cy5 excitation (e.g., 633 nm or 640 nm).
-
Ensure all acquisition parameters (laser power, exposure time, gain, pinhole size for confocal) are kept constant for all samples.
-
Capture images from multiple, representative fields of view for each mounting medium.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the Cy5 signal in defined regions of interest (ROIs).
-
Measure the background intensity in an area with no specific staining.
-
Calculate the background-corrected fluorescence intensity for each ROI.
-
Average the intensities from multiple ROIs and multiple images for each mounting medium to determine the relative brightness.
-
The following DOT script outlines the workflow for this protocol.
Workflow for comparing Cy5 brightness.
Protocol for Measuring Cy5 Photostability (Photobleaching Rate)
-
Sample Preparation:
-
Prepare samples as described in the brightness measurement protocol.
-
-
Time-Lapse Imaging:
-
Select a representative field of view for each sample.
-
Acquire a time-lapse series of images under continuous illumination with the Cy5 excitation laser.
-
Keep all acquisition parameters constant throughout the time series. The laser power should be high enough to induce photobleaching within a reasonable timeframe.
-
-
Data Analysis:
-
Measure the background-corrected mean fluorescence intensity of the Cy5 signal in a defined ROI for each time point.
-
Normalize the intensity values to the initial intensity (at time zero).
-
Plot the normalized intensity as a function of time.
-
Fit the data to an exponential decay function to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
The following DOT script illustrates the workflow for assessing photostability.
Workflow for quantifying Cy5 photostability.
Concluding Remarks
The choice of mounting medium can have a profound impact on the quality of fluorescence imaging data obtained with Cy5. For maximal brightness and photostability, commercial formulations such as ProLong Gold or ProLong Diamond are excellent choices. For applications where a permanent mount with a high refractive index is desired, a non-aqueous medium like DPX can enhance Cy5's brightness. It is strongly recommended to avoid mounting media containing p-phenylenediamine (PPD), such as some formulations of Vectashield, due to its known quenching effect on cyanine dyes. For routine applications where cost is a primary concern, a homemade glycerol-based medium with an antifade agent like n-propyl gallate can provide a satisfactory compromise.
Ultimately, the optimal mounting medium will depend on the specific requirements of the experiment, including the desired longevity of the sample, the imaging modality, and the need for compatibility with other fluorophores. It is advisable to test a few promising candidates with your specific sample type and imaging setup to empirically determine the best choice for your research.
References
The Influence of DNA Sequence on Cy5 Fluorescence: A Comparative Guide
For researchers, scientists, and professionals in drug development utilizing fluorescently labeled oligonucleotides, understanding the nuances of fluorophore performance is critical for accurate data interpretation. This guide provides an in-t-depth comparison of the sequence-dependent fluorescence of Cyanine5 (Cy5) on single-stranded DNA (ssDNA) and evaluates its performance against alternative fluorescent dyes.
The fluorescence intensity of Cy5, a widely used cyanine dye for labeling nucleic acids, is not constant but is significantly influenced by the local DNA sequence to which it is conjugated. This phenomenon, primarily driven by interactions between the dye and neighboring nucleobases, can introduce variability in fluorescence-based assays. This guide summarizes key findings on the sequence-dependent behavior of Cy5, offers a comparison with alternative dyes, and provides relevant experimental methodologies.
Sequence-Dependent Effects on Cy5 Fluorescence
The fluorescence of Cy5 attached to ssDNA is highly dependent on the adjacent nucleotide sequence. Generally, purine-rich sequences tend to enhance fluorescence, while pyrimidine-rich sequences, particularly those containing cytosine, are associated with quenching.[1][2] The most significant quenching effect is observed with guanine proximity.[3][4][5]
This sequence-dependent variation is attributed to a combination of factors, including photoinduced electron transfer (PET) between the dye and the nucleobases, and the influence of the local nanoenvironment on the dye's photophysical properties.[3][4][5] For cyanine dyes like Cy5, cis-trans isomerization of the polymethine bridge is a major non-radiative decay pathway that competes with fluorescence. The rigidity of the local environment, influenced by the DNA sequence, can restrict this isomerization and thus enhance fluorescence quantum yield.[1][6]
Performance Comparison: Cy5 vs. Alternative Dyes
To mitigate the impact of sequence-dependent fluorescence variations, researchers have explored alternative dyes. This section compares the performance of Cy5 with other commonly used fluorescent labels.
Cy5 vs. DY647
Studies have shown that DY647, a dye with a similar spectral profile to Cy5, exhibits a reduced sequence-dependent fluorescence intensity variation. While the fluorescence of Cy5 can vary by as much as 65% across all possible 1024 ssDNA 5-mers, DY647 shows a drop of only about 40%.[3][7][8] This suggests that DY647 may be a more suitable choice for applications requiring consistent fluorescence signals regardless of the DNA sequence.[8]
Cy5 vs. Cy3
Cy3, another popular cyanine dye, also displays sequence-dependent fluorescence. Similar to Cy5, purine-rich sequences generally lead to higher fluorescence intensity.[1][2] However, the magnitude of this effect can differ between the two dyes. The fluorescence intensity of Cy3 varies by approximately 50% across the range of all possible DNA 5-mers.[7][8]
Quantitative Comparison of Dye Performance
The following table summarizes the quantitative data on the sequence-dependent fluorescence of Cy5 and its alternatives on 5' labeled ssDNA. The data represents the drop in fluorescence intensity from the brightest to the darkest 5-mer sequence.
| Dye | Maximum Intensity Drop (%) | Reference |
| Cy5 | ~65% | [3][7][8] |
| DY647 | ~40% | [3][7][8] |
| Cy3 | ~50% | [7][8] |
| DY547 | ~45% | [7][8] |
Signaling Pathways and Experimental Workflows
The sequence-dependent fluorescence of Cy5 on ssDNA is a result of complex interactions. The following diagram illustrates the key factors influencing the fluorescence quantum yield of Cy5 when conjugated to ssDNA.
Caption: Factors influencing Cy5 fluorescence on ssDNA.
The following diagram illustrates a general experimental workflow for studying the sequence-dependent fluorescence of dyes on DNA.
Caption: Experimental workflow for analysis.
Experimental Protocols
The following provides a general methodology for investigating the sequence-dependent fluorescence of Cy5 on ssDNA, based on techniques reported in the literature.
Synthesis of Labeled Oligonucleotides on Microarrays
A high-throughput method to assess sequence-dependent fluorescence involves the use of custom DNA microarrays.
-
Microarray Synthesis: Light-directed, in situ synthesis is used to generate microarrays containing a comprehensive library of ssDNA sequences. For a 5-mer context, this would involve the synthesis of all 1024 possible sequences.[1][3][9]
-
Fluorophore Incorporation: The fluorescent dye, such as Cy5, is incorporated at the 5' terminus of each oligonucleotide during the final step of synthesis using a dye-labeled phosphoramidite.[3]
Fluorescence Measurement and Data Analysis
-
Microarray Scanning: The synthesized microarrays are scanned using a fluorescence microarray scanner to measure the intensity of each sequence-specific spot.
-
Data Extraction: The fluorescence intensity data for each unique sequence is extracted from the scanned images.
-
Normalization and Comparison: The fluorescence intensities are normalized to account for any variations in synthesis efficiency. The relative fluorescence intensities of all sequences are then compared to identify the brightest and darkest sequences and to determine the overall range of fluorescence variation.[1][3]
ssDNA Labeling in Solution
For smaller scale experiments or validation, ssDNA can be labeled in solution.
-
Oligonucleotide Synthesis: The desired ssDNA sequences are synthesized using standard phosphoramidite chemistry.
-
Labeling: A reactive form of the dye (e.g., Cy5-NHS ester) is conjugated to an amino-modified oligonucleotide, or a dye phosphoramidite is used during synthesis for terminal labeling. A commercial kit, such as the ReadiLink™ Cy5 Oligo and ssDNA Labeling Kit, can also be used which utilizes terminal deoxynucleotidyl transferase (TdT) to add Cy5-labeled nucleotides to the 3' end of ssDNA.[10]
-
Purification: The labeled oligonucleotides are purified, typically by HPLC or PAGE, to remove unconjugated dye and unlabeled DNA.
-
Fluorescence Spectroscopy: The fluorescence properties (quantum yield, lifetime, emission/excitation spectra) of the labeled ssDNA are measured using a fluorometer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 8. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 10. docs.aatbio.com [docs.aatbio.com]
A Head-to-Head Comparison: Cy5 Acid (mono SO3) vs. Leading Dyes in Super-Resolution Microscopy
For researchers, scientists, and drug development professionals venturing into the nanoscale world of cellular imaging, the choice of fluorescent probe is paramount. This guide provides an objective comparison of Cy5 acid (mono SO3) and other common fluorophores used in super-resolution microscopy, supported by experimental data and detailed protocols to inform your selection process.
Cyanine dyes, particularly Cy5, have long been a staple in fluorescence microscopy. The introduction of sulfonation has further enhanced their utility for super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). This guide will delve into the advantages of using mono-sulfonated Cy5 and compare its performance against key competitors, including the highly popular Alexa Fluor 647, as well as other dyes from the ATTO and Janelia Fluor families.
Performance Comparison of Super-Resolution Dyes
The effectiveness of a fluorophore in super-resolution microscopy is determined by several key photophysical parameters. These include photostability (resistance to photobleaching), brightness (a product of quantum yield and extinction coefficient), and photoswitching properties (the ability to be reversibly switched between a fluorescent "on" state and a dark "off" state). Below is a summary of these properties for Cy5 and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability | Key Advantages in Super-Resolution |
| Cy5 (sulfonated) | ~649 | ~670 | ~0.27[1] | Moderate | Good photoswitching characteristics for dSTORM.[2] |
| Alexa Fluor 647 | ~650 | ~665 | ~0.33[1] | High | Considered a "gold standard" for dSTORM due to high photostability and brightness; less prone to self-quenching at high labeling densities.[2][3] |
| ATTO 647N | ~644 | ~669 | ~0.65 | High | High quantum yield leading to very bright signals. |
| Janelia Fluor 646 | ~646 | ~664 | High | Very High | Excellent brightness and photostability, specifically designed for advanced imaging including live-cell super-resolution. |
Experimental Protocol: dSTORM Imaging of Cellular Structures
This protocol outlines a general method for immunofluorescence labeling and dSTORM imaging of a target protein in cultured cells using a Cy5-conjugated secondary antibody.
I. Cell Culture and Fixation
-
Cell Seeding: Plate cells on high-precision glass coverslips 24-48 hours prior to the experiment to achieve 60-70% confluency.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with a solution of 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
II. Immunofluorescence Staining
-
Permeabilization: If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody specific to your target protein in the blocking buffer and incubate the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in the blocking buffer and incubate the cells for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
III. dSTORM Imaging
-
Imaging Buffer Preparation: Prepare a dSTORM imaging buffer. A common recipe includes an oxygen-scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., β-mercaptoethanol or MEA) in a buffer such as PBS or Tris-HCl. The thiol is crucial for inducing the photoswitching of cyanine dyes.
-
Sample Mounting: Mount the coverslip onto a microscope slide with a drop of the dSTORM imaging buffer.
-
Microscope Setup:
-
Use a super-resolution microscope equipped for dSTORM.
-
Excite the Cy5 dye with a 640 nm or 647 nm laser.
-
Use a high numerical aperture (NA) objective lens (e.g., 1.4 NA).
-
-
Image Acquisition:
-
Illuminate the sample with high laser power to induce the blinking of the Cy5 molecules.
-
Acquire a series of thousands of images (frames) at a high frame rate. Each frame will capture the fluorescence of a sparse subset of stochastically activated fluorophores.
-
-
Data Analysis:
-
Use specialized software to localize the center of each fluorescent spot in every frame with high precision.
-
Reconstruct the final super-resolution image by plotting the coordinates of all localized molecules.
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful super-resolution imaging. The following diagram illustrates a typical workflow from sample preparation to final data analysis.
Conclusion
The selection of a fluorescent dye for super-resolution microscopy is a critical decision that directly impacts the quality of the resulting data. While sulfonated Cy5 dyes offer good photoswitching properties essential for dSTORM, alternatives like Alexa Fluor 647 often provide superior photostability and brightness, making them a more robust choice for demanding applications. For cutting-edge experiments, particularly in live-cell imaging, the newer generation of dyes such as the Janelia Fluor series presents significant advantages in terms of both brightness and photostability. Researchers should carefully consider the specific requirements of their experiment, including the desired resolution, imaging duration, and sample type, when selecting the most appropriate fluorophore. This guide, along with the provided protocols, aims to equip researchers with the necessary information to make an informed decision and achieve high-quality super-resolution images.
References
A Researcher's Guide to Minimizing Cross-Reactivity in Multiplex Immunofluorescence with Cy5-Labeled Secondary Antibodies
In the realm of multiplex immunofluorescence (IF) and other immunoassays, the specificity of secondary antibodies is paramount for generating reliable and reproducible data. Cross-reactivity, the undesirable binding of a secondary antibody to off-target immunoglobulins (IgGs), can lead to high background, false-positive signals, and misinterpretation of results. This guide provides a comprehensive comparison of critical features of Cy5-labeled secondary antibodies, detailed protocols for assessing their cross-reactivity, and visual workflows to aid in experimental design.
Understanding and Mitigating Cross-Reactivity
Cross-reactivity occurs when a secondary antibody, raised against the IgG of one species, recognizes and binds to the IgGs of other species present in the sample or used as primary antibodies in a multiplex experiment. This is particularly problematic in multi-color IF where primary antibodies from different host species are employed.
The most effective strategy to minimize this issue is the use of cross-adsorbed secondary antibodies.[1][2] This purification process involves passing the secondary antibody solution over a column containing immobilized serum proteins from potentially cross-reactive species. This captures and removes any secondary antibodies that exhibit off-target binding, thereby increasing their specificity.[1][2] For highly sensitive applications or when working with closely related species (e.g., mouse and rat), highly cross-adsorbed secondary antibodies, which are purified against a broader range of species IgGs, are recommended.
Comparison of Cy5-Labeled Secondary Antibodies
While direct, quantitative head-to-head comparisons of cross-reactivity from different manufacturers are not always publicly available, researchers can make informed decisions by carefully evaluating the product specifications. The following table outlines key parameters to consider when selecting a Cy5-labeled secondary antibody and provides a template for comparing products.
| Feature | Description | Product A (Example) | Product B (Example) | Product C (Example) |
| Host Species | The species in which the secondary antibody was raised (e.g., Goat, Donkey). | Goat | Donkey | Goat |
| Target Species | The species of the primary antibody that the secondary antibody is designed to detect (e.g., Mouse, Rabbit). | Mouse | Rabbit | Mouse |
| Conjugate | The fluorescent dye attached to the secondary antibody. | Cy5 | Cy5 | Cy5 |
| Clonality | Indicates whether the antibody is polyclonal or monoclonal. Polyclonal antibodies recognize multiple epitopes and can provide signal amplification. | Polyclonal | Polyclonal | Polyclonal |
| Cross-Adsorption | Specifies the species against which the antibody has been cross-adsorbed to minimize off-target binding. | Human, Rat, Bovine Serum | Human, Mouse, Rat Serum | Human, Rat, Rabbit, Bovine, Horse Serum Proteins |
| Format | The form of the antibody provided (e.g., Whole IgG, F(ab')2 fragment). F(ab')2 fragments can reduce non-specific binding to Fc receptors on cells. | Whole IgG | Whole IgG | F(ab')2 |
| Purity | The method used to purify the antibody (e.g., Affinity Chromatography). | Affinity Purified | Affinity Purified | Affinity Purified |
| Manufacturer Stated Cross-Reactivity | Qualitative or quantitative information provided by the manufacturer regarding cross-reactivity. | Minimal cross-reaction to human and rat serum proteins. | Tested by ELISA to ensure minimal cross-reaction with human, mouse, and rat serum proteins. | <1% cross-reactivity to IgGs of specified species. |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of your Cy5-labeled secondary antibodies, it is crucial to perform in-house validation. The following are detailed protocols for Dot Blot, ELISA, and Western Blot, adapted for testing cross-reactivity.
Dot Blot Protocol for Rapid Cross-Reactivity Screening
This method provides a quick and straightforward assessment of secondary antibody specificity against a panel of IgGs.
Workflow for Dot Blot Cross-Reactivity Testing
Caption: A streamlined workflow for assessing secondary antibody cross-reactivity using a dot blot assay.
Materials:
-
Nitrocellulose membrane
-
Purified IgGs from various species (e.g., mouse, rat, human, rabbit, goat)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Cy5-labeled secondary antibody to be tested
-
Wash buffer (TBST)
-
Fluorescent imaging system
Procedure:
-
Prepare IgG Panel: Prepare solutions of purified IgGs from a panel of relevant species (e.g., mouse, rat, human, rabbit, goat) at a concentration of 1 mg/mL in PBS.
-
Spot IgGs: Carefully spot 1 µL of each IgG solution onto a gridded nitrocellulose membrane, ensuring each spot is in a known location. Allow the spots to dry completely at room temperature.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Secondary Antibody Incubation: Dilute the Cy5-labeled secondary antibody in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound secondary antibodies.
-
Imaging: Image the membrane using a fluorescent imaging system capable of detecting Cy5 fluorescence.
-
Analysis: Quantify the signal intensity of each spot. A strong signal on an off-target IgG spot indicates cross-reactivity.
ELISA Protocol for Quantitative Cross-Reactivity Analysis
ELISA provides a more quantitative measure of cross-reactivity by assessing the binding of the secondary antibody to immobilized IgGs.
Workflow for ELISA Cross-Reactivity Testing
Caption: A quantitative approach to measuring secondary antibody cross-reactivity using an ELISA-based method.
Materials:
-
96-well ELISA plates
-
Purified IgGs from various species
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cy5-labeled secondary antibody
-
Wash buffer (PBS with 0.05% Tween-20 (PBST))
-
Fluorescence microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL solutions of different species' IgGs in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBST. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times with PBST. Add serial dilutions of the Cy5-labeled secondary antibody (in blocking buffer) to the wells. Incubate for 1-2 hours at room temperature.
-
Final Washes: Wash the plate five times with PBST.
-
Detection: Read the fluorescence in a microplate reader with excitation and emission wavelengths appropriate for Cy5 (e.g., ~650 nm excitation, ~670 nm emission).
-
Analysis: Plot the fluorescence intensity against the secondary antibody concentration for each IgG. The percentage of cross-reactivity can be calculated by comparing the signal from the off-target IgG to the signal from the target IgG at a specific antibody concentration.
Western Blot Protocol for Specificity Verification
Western blotting can be used to confirm the absence of cross-reactivity in the context of a complex protein lysate.
Workflow for Western Blot Cross-Reactivity Testing
Caption: A Western blot workflow designed to assess non-specific binding of a secondary antibody to protein lysates.
Materials:
-
Protein lysates from various species' cells or tissues
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Cy5-labeled secondary antibody
-
Wash buffer (TBST)
-
Fluorescent imaging system
Procedure:
-
Sample Preparation and Electrophoresis: Prepare protein lysates from cells or tissues of different species. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the Cy5-labeled secondary antibody (at the recommended dilution in blocking buffer) for 1 hour at room temperature. Crucially, no primary antibody is used in this control experiment.
-
Washing: Wash the membrane extensively with TBST (e.g., three times for 10 minutes each).
-
Imaging: Image the membrane on a fluorescent imaging system.
-
Analysis: The presence of any bands indicates that the secondary antibody is non-specifically binding to proteins in the lysate, demonstrating cross-reactivity.
Conclusion
The selection of a highly specific Cy5-labeled secondary antibody is a critical step in achieving high-quality, reliable data in multiplex immunofluorescence and other immunoassays. While manufacturers' specifications provide a valuable starting point, independent validation of cross-reactivity is strongly recommended. By employing the systematic testing protocols outlined in this guide, researchers can confidently select the most appropriate secondary antibodies for their experiments, thereby minimizing background and ensuring the accuracy of their results.
References
A Head-to-Head Battle of Far-Red Dyes: Cy5 Acid (mono SO3) vs. The Competition
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive cost-benefit analysis of Cy5 acid (mono SO3) against its leading competitors in the far-red spectrum: Alexa Fluor 647, DyLight 650, and Atto 647N. By presenting key performance metrics, cost considerations, and detailed experimental protocols, this guide serves as an essential resource for making informed decisions in your research.
Performance at a Glance: A Quantitative Comparison
The selection of a fluorescent dye is often a trade-off between performance and cost. To facilitate a clear comparison, the following table summarizes the key photophysical properties and approximate costs of Cy5 acid (mono SO3) and its alternatives.
| Property | Cy5 acid (mono SO3) | Alexa Fluor 647 | DyLight 650 | Atto 647N |
| Excitation Max (nm) | 646 | 650 | 652 | 646 |
| Emission Max (nm) | 662 | 665 | 672 | 664 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 250,000 | 239,000 | 250,000 | 150,000 |
| Quantum Yield (Φ) | ~0.2 | ~0.33[1][2] | Not specified | ~0.65 |
| Brightness (Ext. Coeff. x QY) | 50,000 | 78,870 | - | 97,500 |
| Photostability | Good | Excellent[1][3] | Good | Excellent |
| Approximate Cost ($/mg) | ~$34 (for 25mg) | ~$435 (for 1mg) | Varies by supplier | ~$391 (for 1mg) |
Note: Prices are approximate and can vary significantly between suppliers, formulations (e.g., NHS ester, acid), and purchase volumes. The listed price for Cy5 acid is for a larger bulk quantity, which typically has a lower per-milligram cost.
In-Depth Analysis of Key Performance Indicators
Brightness: A critical factor for sensitive detection, brightness is the product of the molar extinction coefficient and the quantum yield. Based on available data, Atto 647N exhibits the highest brightness, followed by Alexa Fluor 647. Cy5 acid (mono SO3) is a moderately bright dye.
Photostability: The ability of a fluorophore to resist photobleaching under illumination is crucial for quantitative imaging and long-term experiments. While quantitative, side-by-side comparisons are limited, literature suggests that Alexa Fluor 647 and Atto 647N generally offer superior photostability compared to Cy5.[1][3] DyLight 650 is also reported to have good photostability.
Cost: Cy5 acid (mono SO3) presents a significantly more cost-effective option, particularly when purchased in larger quantities. This can be a major consideration for high-throughput screening or large-scale studies. Alexa Fluor 647 and Atto 647N are premium dyes with a correspondingly higher cost per milligram.
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own in-house comparisons, we provide the following detailed protocols for evaluating key performance aspects of these fluorescent dyes.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a dye absorbs light at a specific wavelength.
Materials:
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Phosphate-buffered saline (PBS), pH 7.4
-
The fluorescent dyes to be tested
Procedure:
-
Prepare a stock solution of each dye in PBS. The concentration should be accurately known.
-
Create a series of dilutions of each dye in PBS, covering an absorbance range of 0.1 to 1.0 at the dye's absorption maximum.
-
Measure the absorbance of each dilution at the absorption maximum using the spectrophotometer, with PBS as a blank.
-
Plot a graph of absorbance versus concentration (in mol/L).
-
The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length (1 cm).
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the dye's emission efficiency.
Materials:
-
Fluorometer
-
1 cm path length quartz cuvettes
-
Spectrophotometer
-
A reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φ = 0.54)
-
The fluorescent dyes to be tested
Procedure:
-
Prepare a series of solutions of both the reference standard and the test dyes in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the reference.
-
Measure the absorbance of each solution at the excitation wavelength of the reference standard.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the reference's excitation wavelength.
-
Integrate the area under the emission curve for each solution.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the reference and the test dyes.
-
The quantum yield of the test dye (Φ_test) can be calculated using the following equation: Φ_test = Φ_ref * (m_test / m_ref) * (η_test² / η_ref²) where Φ is the quantum yield, m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Protocol 3: Comparative Photostability in Immunofluorescence Microscopy
This protocol allows for a direct comparison of the photobleaching rates of different dye-antibody conjugates.
Materials:
-
Fluorescence microscope with a stable light source and a camera capable of time-lapse imaging.
-
Antibody conjugates of each fluorescent dye to be tested.
-
Fixed cells or tissue sections with the target antigen.
-
Antifade mounting medium.
Procedure:
-
Prepare slides with the fixed samples and stain them with the different antibody-dye conjugates according to a standard immunofluorescence protocol.
-
Mount the coverslips using an antifade mounting medium.
-
Image the slides using identical microscope settings (objective, laser power, exposure time, etc.) for each dye.
-
Select a region of interest and acquire a time-lapse series of images, continuously exposing the sample to the excitation light.
-
Measure the fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of intensity decay is indicative of the photostability.
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding of the experimental process and the selection of an appropriate dye, the following diagrams have been generated using Graphviz.
Conclusion
The choice between Cy5 acid (mono SO3), Alexa Fluor 647, DyLight 650, and Atto 647N depends on the specific requirements of the experiment.
-
For applications demanding the highest sensitivity and brightness, Atto 647N is an excellent, albeit expensive, choice.
-
For experiments requiring a balance of high performance, particularly photostability, and a proven track record, Alexa Fluor 647 remains a top contender.
-
When cost is a primary driver, and moderate performance is acceptable, Cy5 acid (mono SO3) offers a compelling value proposition, especially for large-scale applications.
-
DyLight 650 provides a good all-around performance and can be a suitable alternative to Alexa Fluor 647.
By carefully considering the quantitative data, cost implications, and the specific demands of your research, you can confidently select the far-red fluorescent dye that will best illuminate your scientific discoveries.
References
Safety Operating Guide
Proper Disposal of Cy5 Acid (mono SO3): A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Cy5 acid (mono SO3) must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While some safety data sheets (SDS) may classify this compound as not hazardous, it is crucial to adopt a cautious approach and manage its waste in accordance with institutional and local regulations. This guide provides essential, step-by-step instructions for the safe disposal of Cy5 acid (mono SO3) waste streams.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal of Liquid Waste
Liquid waste containing Cy5 acid (mono SO3), such as used staining solutions, buffer washes, and filtrates, must be collected and disposed of as chemical waste. Under no circumstances should this waste be poured down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol for Liquid Waste Disposal:
-
Segregation: Collect all aqueous waste containing Cy5 acid (mono SO3) in a dedicated, clearly labeled, and leak-proof container.
-
Container Labeling: The waste container must be labeled with a hazardous waste tag that includes the full chemical name ("Cy5 acid (mono SO3)"), concentration, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Once the container is full or has reached the designated accumulation time limit, submit a chemical waste pickup request to your institution's EHS department.
Disposal of Solid Waste
Solid waste contaminated with Cy5 acid (mono SO3), including pipette tips, microfuge tubes, gloves, and bench paper, should be managed as chemically contaminated solid waste.
Experimental Protocol for Solid Waste Disposal:
-
Collection: Place all contaminated solid waste into a designated, puncture-resistant container lined with a clear plastic bag.
-
Labeling: Clearly label the container as "Chemically Contaminated Waste" and specify "Cy5 acid (mono SO3)".
-
Storage: Keep the solid waste container sealed and stored in the satellite accumulation area.
-
Disposal: When the container is full, arrange for its collection through your institution's EHS department. Do not dispose of this waste in regular trash receptacles.
Quantitative Data Summary
The following table summarizes key information regarding the handling and disposal of Cy5 acid (mono SO3). It is important to note that specific quantitative limits for disposal may vary based on local regulations and institutional policies.
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [1][2] |
| Liquid Waste Container | Dedicated, leak-proof, and clearly labeled | [2] |
| Solid Waste Container | Puncture-resistant, lined with a plastic bag, and clearly labeled | [2] |
| Drain Disposal | Prohibited unless explicitly authorized by EHS | [1] |
| Waste Segregation | Separate from other chemical waste streams unless compatible | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste containing Cy5 acid (mono SO3).
Caption: Workflow for the proper disposal of Cy5 acid (mono SO3) waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cy5 Acid (mono SO3)
Essential guidance for the safe handling, storage, and disposal of Cy5 acid (mono SO3) to ensure laboratory safety and maintain experimental integrity.
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of Cy5 acid (mono SO3), a fluorescent dye integral to numerous biological applications. By adhering to these procedural steps, laboratories can mitigate risks and establish a secure environment for groundbreaking research.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Cy5 acid (mono SO3).
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects eyes from potential splashes of the dye solution or contact with the powder. |
| Hand Protection | Disposable Nitrile Gloves | Chemically impermeable and inspected for integrity before use.[2][3] | Prevents direct skin contact with the dye. Nitrile gloves offer good resistance to a variety of chemicals.[4][5] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required | A full-face respirator may be used if exposure limits are exceeded or if irritation is experienced.[2] | Recommended when handling large quantities of the powder outside of a fume hood to prevent inhalation of dust particles.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling Cy5 acid (mono SO3) from the moment it arrives in the laboratory is essential for safety and to preserve the quality of the reagent.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][6] The recommended storage temperature is typically -20°C in the dark.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information.
Handling and Preparation of Solutions
-
Ventilation: Handle the powdered form of the dye in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
-
Weighing: When weighing the powder, do so carefully to minimize the creation of airborne dust.
-
Dissolving: Cy5 acid has limited water solubility and is often dissolved in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being introduced to an aqueous solution.[8][9]
-
Add the solvent to the dye powder slowly and mix gently to dissolve.
-
Prepare solutions in appropriate, clearly labeled containers.
-
Disposal Plan: Responsible Waste Management
Proper disposal of Cy5 acid (mono SO3) and its containers is a critical component of laboratory safety and environmental responsibility.
-
Unused Product: For small quantities of unused dye, consult your institution's chemical safety guidelines. In some cases, after neutralization, disposal down the drain with copious amounts of water may be permissible for non-hazardous dyes. However, for larger quantities, or if institutional policy dictates, it should be treated as chemical waste.[4]
-
Contaminated Materials: All materials that have come into contact with the dye, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed container for chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent before disposal. The rinsate should be collected as chemical waste.
-
Waste Collection: All waste materials should be clearly labeled and disposed of through your institution's hazardous waste management program.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental spill or exposure, a swift and informed response is crucial.
Spill Cleanup
-
Small Spills (Powder):
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Wearing appropriate PPE, carefully wipe up the material.
-
Clean the spill area with soap and water.
-
Collect all cleanup materials in a sealed bag for chemical waste disposal.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Wearing appropriate PPE, collect the absorbed material into a container for chemical waste.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety office.
-
Prevent the spill from entering drains.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2][3]
References
- 1. peptide.com [peptide.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
